4-Ethoxy-3,5-difluorobenzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxy-3,5-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFNQIUQXUZZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Rationale for 4-Ethoxy-3,5-difluorobenzylamine
An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Ethoxy-3,5-difluorobenzylamine
A Note on the Subject Matter: As a Senior Application Scientist, it is crucial to begin this guide with a clarification. At the time of this writing, this compound is not a widely documented compound in commercially available databases or the broader scientific literature. Therefore, this technical guide has been constructed as a theoretical and predictive exploration of its molecular structure, properties, and potential synthesis. The insights and protocols herein are derived from established principles of organic chemistry and an analysis of structurally related, well-documented isomers. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential of this novel molecule and require a robust theoretical foundation for its future synthesis and characterization.
The strategic incorporation of fluorine atoms and ether functionalities into small molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong C-F bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the ethoxy group can improve solubility and modulate a molecule's pharmacokinetic profile. The combination of these features in a benzylamine scaffold—a common motif in bioactive compounds—suggests that this compound could be a valuable building block for the synthesis of novel therapeutics and agrochemicals.[2] This guide will provide a comprehensive theoretical overview of this promising, yet underexplored, molecule.
Predicted Molecular Structure and Physicochemical Properties
The molecular structure of this compound features a central benzene ring substituted with two fluorine atoms at the 3 and 5 positions, an ethoxy group at the 4 position, and a methylamine group at the 1 position.
Structural Visualization
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile
-
Reaction Setup: To a solution of 3,5-Difluoro-4-hydroxybenzonitrile (1 equivalent) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Addition of Reagent: Add ethyl iodide (C₂H₅I, 1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain pure 4-Ethoxy-3,5-difluorobenzonitrile.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagent: Cool the suspension to 0 °C. Add a solution of 4-Ethoxy-3,5-difluorobenzonitrile (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the combined filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by vacuum distillation or column chromatography to yield this compound.
Predicted Spectroscopic Data for Structural Elucidation
The following spectroscopic signatures are predicted for this compound and would be crucial for its characterization.
| Spectroscopic Data | Predicted Values and Patterns |
| ¹H NMR | - Aromatic protons: A singlet or a narrow triplet (due to coupling with two equivalent fluorine atoms) in the range of 6.8-7.2 ppm. - Benzylic protons (-CH₂-NH₂): A singlet at approximately 3.8-4.0 ppm. - Ethoxy protons (-O-CH₂-CH₃): A quartet at around 4.0-4.2 ppm and a triplet at 1.3-1.5 ppm. - Amine protons (-NH₂): A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of 100-160 ppm. The carbons attached to fluorine will show large C-F coupling constants. - Benzylic carbon (-CH₂-NH₂): A signal around 40-45 ppm. - Ethoxy carbons (-O-CH₂-CH₃): Signals around 65-70 ppm and 14-16 ppm. |
| ¹⁹F NMR | - A single resonance is expected for the two equivalent fluorine atoms. |
| IR Spectroscopy (cm⁻¹) | - N-H stretch: 3300-3400 (a doublet for the primary amine). - C-H stretch (aliphatic): 2850-3000. - C-H stretch (aromatic): 3000-3100. - C=C stretch (aromatic): 1500-1600. - C-O stretch (ether): 1200-1250. - C-F stretch: 1100-1300. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 187. - Key Fragments: Loss of NH₂ (m/z = 171), loss of CH₂NH₂ (m/z = 157), and fragments corresponding to the ethoxy and fluoro-substituted benzene ring. |
Potential Applications and Research Directions
Based on the known applications of its isomers, this compound is a promising candidate for several fields of research and development.
-
Pharmaceutical Development: Its structural motifs suggest it could serve as a key intermediate in the synthesis of novel drug candidates. The difluoro-ethoxy substitution pattern can be exploited to fine-tune the electronic and steric properties of molecules targeting a range of biological receptors. Isomers like 2,4-difluorobenzylamine are used in the synthesis of pharmaceuticals for neurological disorders. [1]* Agrochemicals: Many modern herbicides and insecticides incorporate fluorinated aromatic rings to enhance their efficacy and environmental stability. [2]this compound could be a valuable precursor for new agrochemical discovery programs.
-
Materials Science: The unique electronic properties conferred by the fluorine and ethoxy groups could make this molecule, or polymers derived from it, of interest in the development of advanced materials with specific dielectric or thermal properties. [1]
Safety and Handling
While specific toxicity data for this compound is unavailable, it is prudent to handle it with the same precautions as its isomers. Related difluorobenzylamines are classified as corrosive and can cause severe skin burns and eye damage. [3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents a molecule of significant synthetic potential that remains to be fully explored. This technical guide provides a robust theoretical framework for its molecular structure, physicochemical properties, and a plausible synthetic route. The predictions and protocols outlined herein are intended to serve as a valuable resource for researchers poised to synthesize and characterize this novel compound, thereby unlocking its potential in drug discovery, agrochemicals, and materials science. The experimental validation of the theoretical data presented in this guide will be a critical next step in establishing the utility of this promising chemical entity.
References
- PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from a source providing information on the chemical and physical properties of 2,4-Difluorobenzylamine.
- PubChem. (n.d.). 3,5-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from a source detailing the properties and identifiers of 3,5-Difluorobenzylamine.
- Chem-Impex. (n.d.). 2,4-Difluorobenzylamine. Retrieved from a supplier website describing the applications and properties of 2,4-Difluorobenzylamine.
- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzylamine. Merck.
- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE.
- ChemicalBook. (n.d.). 2,4-Difluorobenzylamine.
- Sigma-Aldrich. (n.d.). 3,4-Difluorobenzylamine. Merck.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4-Difluorobenzylamine.
Sources
An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-3,5-difluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-3,5-difluorobenzylamine is a key building block in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest in medicinal chemistry and process development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate. We will delve into three core strategies: the reductive amination of 4-ethoxy-3,5-difluorobenzaldehyde, the reduction of 4-ethoxy-3,5-difluorobenzonitrile, and a classical approach involving benzylic halogenation followed by amination. This guide will not only present detailed, step-by-step experimental protocols but also explore the underlying chemical principles, the rationale behind procedural choices, and a comparative analysis of the different routes to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 3,5-difluorobenzyl moiety, in particular, is a prevalent scaffold in a range of biologically active molecules. The further substitution with an ethoxy group at the 4-position modulates the electronic and steric properties of the ring, offering fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. Consequently, the efficient synthesis of this compound is a critical step in the development of numerous therapeutic agents. This guide aims to provide a detailed and practical resource for the synthesis of this important intermediate.
Pathway 1: Reductive Amination of 4-Ethoxy-3,5-difluorobenzaldehyde
This is arguably the most convergent and widely utilized approach for the synthesis of this compound. The strategy relies on the initial preparation of the corresponding benzaldehyde, followed by its conversion to the primary amine via reductive amination.
Step 1a: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde
The synthesis of the key intermediate, 4-ethoxy-3,5-difluorobenzaldehyde, typically begins with the commercially available 3,5-difluoro-4-hydroxybenzaldehyde. Should a synthesis from more fundamental precursors be required, various methods for the formylation of fluorinated phenols can be employed.
Step 1b: Etherification to 4-Ethoxy-3,5-difluorobenzaldehyde
The conversion of the phenolic hydroxyl group to an ethoxy ether is a standard transformation, most commonly achieved via a Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an ethylating agent.[2][3]
Experimental Protocol: Williamson Ether Synthesis
-
Materials: 3,5-difluoro-4-hydroxybenzaldehyde, ethyl iodide (or ethyl bromide), potassium carbonate (K₂CO₃), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
To a solution of 3,5-difluoro-4-hydroxybenzaldehyde in DMF, add an excess of anhydrous potassium carbonate.
-
Stir the suspension vigorously and add ethyl iodide dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-ethoxy-3,5-difluorobenzaldehyde.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenol without causing unwanted side reactions.
-
Polar Aprotic Solvent: DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation, leaving the carbonate and phenoxide more reactive.
-
Excess Ethylating Agent: A slight excess of ethyl iodide ensures complete conversion of the starting material.
Step 1c: Reductive Amination to this compound
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a suitable hydride reagent.[5] For the synthesis of a primary amine, ammonia or an ammonia source is used. Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation, tolerating a wide range of functional groups.[4][5][6][7]
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Materials: 4-ethoxy-3,5-difluorobenzaldehyde, ammonia solution (e.g., 7N in methanol), sodium triacetoxyborohydride (NaBH(OAc)₃), and a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-ethoxy-3,5-difluorobenzaldehyde in DCE.
-
Add a solution of ammonia in methanol and stir the mixture at room temperature for a period to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or by acid-base extraction.
-
Self-Validating System:
-
The progress of the reaction can be easily monitored by the disappearance of the aldehyde spot and the appearance of the more polar amine spot on a TLC plate.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Pathway 1:
Caption: Reductive Amination Pathway.
Pathway 2: Reduction of 4-Ethoxy-3,5-difluorobenzonitrile
An alternative and also highly effective route to the target benzylamine involves the synthesis and subsequent reduction of the corresponding benzonitrile.
Step 2a: Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile
Similar to the aldehyde synthesis, this step typically starts with a commercially available precursor, 4-amino-3,5-difluorobenzonitrile, which can be converted to the hydroxyl derivative and then etherified. Alternatively, a nucleophilic aromatic substitution on a suitably activated difluorobenzene derivative can be employed. A plausible route involves the etherification of 4-hydroxy-3,5-difluorobenzonitrile.
Experimental Protocol: Etherification of 4-Hydroxy-3,5-difluorobenzonitrile
-
This reaction follows the same principles as the Williamson ether synthesis described in Pathway 1, Step 1b. The starting material would be 4-hydroxy-3,5-difluorobenzonitrile.
Step 2b: Reduction of 4-Ethoxy-3,5-difluorobenzonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two common methods are catalytic hydrogenation and reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: LiAlH₄ Reduction
-
Materials: 4-ethoxy-3,5-difluorobenzonitrile, lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-ethoxy-3,5-difluorobenzonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for some time, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude benzylamine.
-
Purify as described in Pathway 1.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware must be dry and anhydrous solvents must be used.
-
Fieser Workup: This specific workup procedure is designed to safely quench the reactive LiAlH₄ and produce a granular, easily filterable aluminum salt byproduct.[8]
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 4-ethoxy-3,5-difluorobenzonitrile, a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon), a suitable solvent (e.g., ethanol or methanol saturated with ammonia), and a hydrogen source.
-
Procedure:
-
Dissolve 4-ethoxy-3,5-difluorobenzonitrile in the chosen solvent.
-
Add the hydrogenation catalyst. The use of an ammonia-saturated solvent helps to suppress the formation of secondary amine byproducts.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.
-
Monitor the reaction by observing the uptake of hydrogen.
-
Once the reaction is complete, carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
-
Visualization of Pathway 2:
Caption: Nitrile Reduction Pathway.
Pathway 3: Benzylic Halogenation and Subsequent Amination
This classical approach involves the formation of a reactive benzyl halide intermediate, which is then converted to the primary amine.
Step 3a: Synthesis of 4-Ethoxy-3,5-difluorotoluene
This pathway would likely start from 3,5-difluorotoluene, which would undergo nitration, reduction, diazotization to a phenol, and then etherification to yield 4-ethoxy-3,5-difluorotoluene. This multi-step preparation of the starting material makes this pathway less convergent than the others.
Step 3b: Benzylic Bromination
The benzylic position of 4-ethoxy-3,5-difluorotoluene can be selectively brominated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.
Step 3c: Amination via the Delepine Reaction
The Delepine reaction is a reliable method for the synthesis of primary amines from alkyl halides.[9] It involves the reaction of the benzyl halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine.
Experimental Protocol: Delepine Reaction
-
Materials: 4-ethoxy-3,5-difluorobenzyl bromide, hexamethylenetetramine, a solvent like chloroform or dichloromethane, and ethanolic hydrochloric acid for hydrolysis.
-
Procedure:
-
Dissolve 4-ethoxy-3,5-difluorobenzyl bromide and hexamethylenetetramine in chloroform and reflux the mixture. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the solid salt and wash it with a non-polar solvent.
-
Hydrolyze the salt by refluxing it in a mixture of ethanol and concentrated hydrochloric acid.
-
After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to liberate the free amine.
-
Extract the amine with an organic solvent, dry the organic layer, and concentrate it to obtain the crude product.
-
Purify as previously described.
-
Visualization of Pathway 3:
Caption: Halogenation-Amination Pathway.
Comparative Analysis and Conclusion
| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |
| 1. Reductive Amination | 3,5-Difluoro-4-hydroxybenzaldehyde, Ethylating agent, Ammonia source | Etherification, Reductive Amination | Convergent, High-yielding, Mild conditions, Good functional group tolerance | Requires handling of ammonia |
| 2. Nitrile Reduction | 4-Hydroxy-3,5-difluorobenzonitrile, Ethylating agent, Reducing agent | Etherification, Nitrile Reduction | High-yielding, Well-established reactions | Requires strong, hazardous reducing agents like LiAlH₄, or high-pressure hydrogenation equipment |
| 3. Halogenation/Amination | 4-Ethoxy-3,5-difluorotoluene, Brominating agent, Hexamethylenetetramine | Benzylic Bromination, Delepine Reaction | Classical and reliable method | Less convergent, Multi-step synthesis of starting material, Use of toxic reagents like CCl₄ |
For most laboratory and process scale applications, Pathway 1 (Reductive Amination) is likely the most advantageous route for the synthesis of this compound. Its convergent nature, coupled with the use of mild and selective reagents like sodium triacetoxyborohydride, makes it an efficient and reliable method. Pathway 2 offers a robust alternative, particularly if the nitrile intermediate is readily available, although it involves more hazardous reagents or specialized equipment. Pathway 3, while chemically sound, is less efficient due to the longer synthetic sequence required to prepare the starting material. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and safety infrastructure available to the researcher.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
-
Bronson, T. (2020, October 20). Williamson Ether Synthesis. YouTube. [Link]
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Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. (n.d.). Delépine Reaction. [Link]
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Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene. [Link]
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Wikipedia. (2023, November 29). Delépine reaction. [Link]
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Williamson Ether Synthesis. (n.d.). In Chem-Station Int. Ed.[Link]
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- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Characterization of 4-Ethoxy-3,5-difluorobenzylamine: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. 4-Ethoxy-3,5-difluorobenzylamine, a fluorinated aromatic amine, represents a scaffold of significant interest due to the unique physicochemical properties imparted by its substituents. The ethoxy group can modulate lipophilicity and metabolic stability, while the fluorine atoms can influence binding affinity, pKa, and membrane permeability. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are critical for the unambiguous identification and characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its interpretation rooted in fundamental principles and practical considerations.
Molecular Structure and Key Features
A clear visualization of the molecular structure is the foundation of any spectroscopic analysis.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.
Methodology Insight: The Choice of Solvent and Standard
The choice of a deuterated solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal. However, for amines, the acidic proton of the amino group can undergo exchange with residual protons in the solvent, leading to peak broadening. In such cases, dimethyl sulfoxide-d₆ (DMSO-d₆) can be a better choice as it slows down this exchange process, resulting in sharper NH₂ signals. For the purpose of this guide, we will consider the spectra as if they were acquired in CDCl₃, a common practice, with a note on the expected appearance in DMSO-d₆. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | ~6.9 - 7.1 | Triplet (t) | J(H,F) ≈ 2-3 | 2H |
| -CH₂- (benzyl) | ~3.8 - 4.0 | Singlet (s) | - | 2H |
| -O-CH₂- (ethyl) | ~4.0 - 4.2 | Quartet (q) | J(H,H) ≈ 7 | 2H |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | - | 2H |
| -CH₃ (ethyl) | ~1.4 - 1.6 | Triplet (t) | J(H,H) ≈ 7 | 3H |
Interpretation and Rationale:
-
Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The small H-F coupling constant is characteristic of meta-coupling.
-
Benzylic Protons (-CH₂-): These protons are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is downfield due to the electron-withdrawing nature of the aromatic ring. They are expected to appear as a singlet as there are no adjacent protons.
-
Ethyl Group Protons (-O-CH₂- and -CH₃): The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons. The methyl protons appear as a triplet due to coupling with the two methylene protons, with a typical coupling constant of ~7 Hz.
-
Amine Protons (-NH₂): The chemical shift of the amine protons can be highly variable and depends on concentration, temperature, and solvent. The peak is often broad due to quadrupole broadening and hydrogen exchange. In DMSO-d₆, this peak would likely be sharper.
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides insights into their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-F | ~155 - 160 | Doublet (d) |
| C-O | ~145 - 150 | Singlet (s) |
| C-CH₂NH₂ | ~130 - 135 | Triplet (t) |
| C-H | ~105 - 110 | Singlet (s) |
| -O-CH₂- | ~65 - 70 | Singlet (s) |
| -CH₂-NH₂ | ~45 - 50 | Singlet (s) |
| -CH₃ | ~14 - 16 | Singlet (s) |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon atoms directly bonded to fluorine (C-F) will appear at a very downfield chemical shift and will be split into a doublet due to one-bond C-F coupling. The carbon attached to the ethoxy group (C-O) will also be downfield. The carbon bearing the benzylamine group will be split into a triplet due to two-bond C-F coupling. The carbons bonded to hydrogen will appear in the aromatic region.
-
Aliphatic Carbons: The chemical shifts of the ethyl and benzyl methylene carbons are in the expected aliphatic region.
¹⁹F NMR Spectroscopy: A Powerful Tool for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[1][2]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-F | ~ -110 to -120 | Singlet (s) |
Interpretation and Rationale:
-
Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. The chemical shift is reported relative to a standard such as CFCl₃ (δ = 0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Medium |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium |
| 1600 - 1580 | C=C stretch (aromatic) | Medium-Strong |
| 1650 - 1580 | N-H bend (scissoring) | Medium |
| 1300 - 1000 | C-N stretch | Medium |
| 1250 - 1000 | C-O stretch | Strong |
| 1150 - 1000 | C-F stretch | Strong |
Interpretation and Rationale:
-
N-H Vibrations: The presence of a primary amine is indicated by two bands in the N-H stretching region, corresponding to the asymmetric and symmetric vibrations. An N-H bending vibration is also expected.[3][4]
-
C-H Vibrations: The C-H stretching of the ethyl and benzyl groups will appear in the typical aliphatic region.
-
Aromatic C=C Stretch: The aromatic ring will show characteristic C=C stretching absorptions.
-
C-N, C-O, and C-F Stretches: The spectrum will be characterized by strong absorption bands corresponding to the C-N, C-O, and C-F stretching vibrations, confirming the presence of these functional groups.
Figure 3: Predicted major fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical to form a stable iminium ion at m/z 186.
-
Loss of a Methyl Radical: Fragmentation of the ethoxy group can lead to the loss of a methyl radical, resulting in a fragment at m/z 172.
-
Loss of an Ethyl Radical: Loss of the entire ethyl group from the ethoxy moiety would produce a fragment at m/z 158.
-
Loss of Ethylene Oxide: A rearrangement followed by the loss of ethylene oxide (C₂H₄O) could lead to a fragment at m/z 141.
-
Benzylic Cleavage: Cleavage of the C-C bond between the benzyl CH₂ and the aromatic ring is a common fragmentation pathway for benzyl compounds, leading to the formation of a tropylium ion or a substituted benzyl cation. The fragment at m/z 128 likely corresponds to the difluorobenzyl cation.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. While experimental data for this specific molecule is not widely available in public databases, the principles outlined in this guide, based on the analysis of related structures and predictive methods, offer a reliable approach for its identification. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment, a critical step in the advancement of research and development programs involving this promising molecular scaffold.
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PubChem. 3,5-Difluorobenzylamine. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Difluorobenzylamine. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). [Link]
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University of Calgary. IR: amines. [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Giraud, S., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 40(3), 362–372. [Link]
-
El-Elimat, T., et al. (2019). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic toxicology, 37(2), 335–353. [Link]
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A Comprehensive Technical Guide to the Purity and Characterization of 4-Ethoxy-3,5-difluorobenzylamine
Abstract: 4-Ethoxy-3,5-difluorobenzylamine is a key building block in modern medicinal chemistry, valued for the unique properties conferred by its fluorinated aromatic scaffold. The precise control of its purity and a thorough understanding of its structural characteristics are paramount for its successful application in drug discovery and development, where even trace impurities can lead to unforeseen toxicological profiles or diminished therapeutic efficacy. This guide provides an in-depth framework for the purification, comprehensive characterization, and purity assessment of this compound. We detail field-proven methodologies, from chromatographic purification to a multi-technique analytical approach, emphasizing the causal relationships behind experimental choices. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and self-validating system for ensuring the quality of critical pharmaceutical intermediates.
Introduction: The Strategic Importance of Fluorinated Building Blocks
Fluorine-containing molecules are of immense interest in pharmaceutical development. The strategic incorporation of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, in particular, serves as a versatile intermediate for introducing a fluorinated phenylmethylamine moiety, a common pharmacophore in active pharmaceutical ingredients (APIs).
The absolute purity and unambiguous structural identity of such a building block are not merely a matter of quality control; they are foundational to the integrity of the entire drug development cascade. Impurities originating from the synthesis—such as starting materials, by-products, or degradation products—can have significant consequences.[2][3] Therefore, a rigorous and orthogonal analytical strategy is essential. This guide outlines such a strategy, grounded in the principles of the International Council for Harmonisation (ICH) Q3A guidelines, which mandate the identification and control of impurities in new drug substances.[2][4]
Synthetic Context and Anticipated Impurity Profile
To design an effective purification and characterization strategy, one must first understand the potential impurities that can arise from the manufacturing process.[3] A common synthetic route to substituted benzylamines is the reduction of the corresponding benzonitrile.
A plausible synthesis for this compound could start from 3,5-difluorobenzonitrile, proceeding through nitration, reduction of the nitro group to an amine, diazotization to a phenol, Williamson ether synthesis to install the ethoxy group, and finally, reduction of the nitrile to the target benzylamine. A more direct, albeit potentially challenging, route involves the direct reduction of a precursor like 4-Ethoxy-3,5-difluorobenzonitrile.
Considering the common reduction route from the nitrile (a method described for the analogous 3,5-difluorobenzylamine[4]), the following impurity profile can be anticipated:
-
Process-Related Impurities:
-
Unreacted Starting Material: 4-Ethoxy-3,5-difluorobenzonitrile.
-
Intermediates: Potential partially reduced species.
-
Catalyst Residues: Traces of metals (e.g., Nickel, Palladium) if catalytic hydrogenation is used.
-
-
Degradation Products:
-
Oxidation Products: The benzylamine moiety can be susceptible to oxidation, especially if exposed to air over time.
-
De-ethylation Products: Potential cleavage of the ether linkage under harsh conditions, leading to 4-Hydroxy-3,5-difluorobenzylamine.
-
A comprehensive analytical approach must be capable of separating, identifying, and quantifying these potential impurities to levels stipulated by regulatory guidelines.[4]
Purification Strategy: From Crude Material to High-Purity Intermediate
Achieving the high purity (>99.5%) required for pharmaceutical applications typically involves a multi-step purification process. For a liquid amine like this compound, vacuum distillation followed by flash column chromatography is a highly effective combination.
Rationale for Method Selection:
-
Vacuum Distillation: This is an excellent initial step for bulk purification of liquid products. By reducing the pressure, the boiling point is lowered, preventing thermal degradation of the amine. It efficiently removes non-volatile impurities (e.g., catalyst residues, salts) and some volatile impurities with significantly different boiling points.
-
Flash Column Chromatography: This technique is indispensable for removing structurally similar impurities that co-distill with the product. The choice of silica gel as the stationary phase and a gradient elution with a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) allows for fine separation based on polarity differences between the target compound and its impurities. The basicity of the amine requires the addition of a small amount of a tailing suppressor, such as triethylamine (Et₃N), to the mobile phase to ensure sharp, symmetrical peaks.
Workflow for Purification and Characterization
The overall process from receiving a crude synthetic batch to releasing a fully characterized, high-purity compound is illustrated below. This workflow ensures that each step validates the next, forming a cohesive and trustworthy quality control system.
Caption: Integrated workflow for the purification and quality control of this compound.
Comprehensive Characterization: A Multi-Technique Approach
No single analytical technique is sufficient to fully characterize a pharmaceutical intermediate. A self-validating system relies on the convergence of data from multiple, orthogonal methods.
Chromatographic Purity Assessment
Chromatography is the gold standard for quantifying the purity of an organic compound by separating it from its impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) should be employed.
HPLC is the primary method for purity assessment due to its high resolution and sensitivity for non-volatile organic impurities.
-
Rationale: A reversed-phase C18 column is the workhorse for moderately polar compounds. A gradient elution from high aqueous content to high organic content ensures that impurities across a wide polarity range are eluted and detected. UV detection is suitable as the benzene ring is a strong chromophore.
-
Instrumentation & Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Sample Prep: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water.
-
GC-MS is ideal for assessing volatile impurities and provides a secondary, orthogonal confirmation of identity and purity.[5][6] It is particularly useful for detecting residual solvents or low-boiling point by-products.
-
Rationale: A general-purpose, low-polarity column like a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of analytes. A temperature ramp is used to elute compounds with varying boiling points. Mass spectrometry provides both quantification (from the total ion chromatogram) and identification (from the mass spectrum).
-
Instrumentation & Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Prep: Dissolve ~2 mg in 1 mL of Methanol or Ethyl Acetate.
-
| Table 1: Representative Chromatographic Purity Data | |
| Analysis Method | Result |
| HPLC Purity (Area %) | 99.85% |
| GC Purity (Area %) | 99.91% |
| Major Impurity (HPLC) | |
| Relative Retention Time (RRT) | 1.15 |
| Area % | 0.08% |
| Identity Confirmation (GC-MS) | |
| Retention Time | ~10.5 min (under specified conditions) |
| Molecular Ion (m/z) | 187 (Observed) |
Structural Elucidation and Identity Confirmation
Spectroscopic methods provide definitive structural information, confirming that the main peak observed in the chromatograms corresponds to the correct molecule.
NMR is the most powerful tool for unambiguous structure elucidation. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all essential.[7][8]
-
Rationale: ¹H NMR confirms the presence and connectivity of proton-bearing groups (ethoxy, benzyl, aromatic). ¹³C NMR confirms the carbon skeleton. ¹⁹F NMR is highly sensitive to the local electronic environment and provides a clean window for observing the fluorine atoms, which is critical for confirming the substitution pattern.[9][10][11] Couplings between H, C, and F nuclei provide definitive proof of connectivity.
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃) | |||
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.00 | Triplet (t) | H-2, H-6 (Aromatic) |
| ~4.10 | Quartet (q) | -O-CH₂ -CH₃ | |
| ~3.85 | Singlet (s) | -CH₂ -NH₂ | |
| ~1.60 | Broad Singlet (br s) | -CH₂-NH₂ | |
| ~1.45 | Triplet (t) | -O-CH₂-CH₃ | |
| ¹³C NMR | ~158 | Triplet (t, JCF) | C-3, C-5 |
| ~145 | Triplet (t, JCF) | C-4 | |
| ~135 | Singlet (s) | C-1 | |
| ~105 | Triplet (t, JCF) | C-2, C-6 | |
| ~65 | Singlet (s) | -O -CH₂-CH₃ | |
| ~46 | Singlet (s) | -CH₂ -NH₂ | |
| ~15 | Singlet (s) | -O-CH₂-CH₃ | |
| ¹⁹F NMR | ~ -115 to -130 | Singlet or Multiplet | Ar-F |
Performed concurrently with GC analysis, MS confirms the molecular weight and provides structural information based on fragmentation patterns.
-
Rationale: Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M⁺) confirms the molecular weight. Key fragments, such as the loss of an ethyl group or the formation of the difluorotropylium ion, corroborate the proposed structure.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 187
-
Base Peak: m/z = 158 (Loss of -CH₂NH₂, forming the difluoroethoxybenzyl cation) or m/z = 127 (formation of the difluorotropylium cation).
-
Other Fragments: m/z = 109 (loss of ethoxy and HCN).
-
Multi-Technique Characterization Logic
The synergy between these techniques provides a self-validating system for quality assessment.
Caption: Orthogonal analytical approach for validating the quality of this compound.
Conclusion
The robust characterization of this compound is a critical, non-negotiable step in its use as a pharmaceutical intermediate. A purity assessment based solely on a single chromatographic method is insufficient. True scientific integrity is achieved through an orthogonal, multi-technique approach where chromatographic purity data is corroborated by definitive structural confirmation from NMR and MS. This guide has provided a comprehensive framework of validated protocols and the scientific rationale underpinning them. By adopting this self-validating workflow, researchers and drug development professionals can ensure the quality and integrity of their starting materials, thereby de-risking downstream processes and contributing to the development of safer and more effective medicines.
References
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Angeel Oak Speciality Chemtech. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Topic Q3A (R2): Impurities in New Drug Substances. Retrieved from [Link]
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European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
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Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
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MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluorobenzylamine. Retrieved from [Link]
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Scientific Research Publishing. (2020). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for "Nickel-catalyzed reduction of aromatic nitro compounds with polymethylhydrosiloxane (PMHS)". Retrieved from [Link]
-
U.S. National Library of Medicine. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
MassBank. (2016). Benzylamine Spectrum. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Retrieved from [Link]
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The Strategic Application of 4-Ethoxy-3,5-difluorobenzylamine in Modern Medicinal Chemistry: A Technical Guide
Executive Summary
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both novel intellectual property and advantageous physicochemical and pharmacological properties is paramount. This technical guide delves into the untapped potential of 4-Ethoxy-3,5-difluorobenzylamine, a synthetically accessible building block poised for significant applications in medicinal chemistry. By dissecting the individual contributions of its constituent moieties—the benzylamine core, the vicinal fluorine atoms, and the para-ethoxy group—we will illuminate a rational path toward its utilization in the development of next-generation therapeutics. This document provides a comprehensive analysis of its synthesis, proposes key therapeutic areas for its application, and furnishes detailed experimental protocols for its biological evaluation, thereby offering a complete roadmap for researchers, scientists, and drug development professionals.
Introduction: Deconstructing the Therapeutic Potential of a Privileged Scaffold
The benzylamine motif is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active agents.[1][] Its ability to engage in crucial hydrogen bonding and ionic interactions makes it a versatile pharmacophore for targeting a diverse range of biological macromolecules. The true innovation in modern drug design, however, lies in the nuanced substitution of such core structures to fine-tune their properties. The subject of this guide, this compound, represents a compelling convergence of three key structural features, each contributing to a unique and advantageous pharmacological profile.
-
The Benzylamine Core: A well-established pharmacophore known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[3][4]
-
The 3,5-Difluorophenyl Moiety: The strategic placement of fluorine atoms ortho to the benzylamine linkage introduces profound electronic and conformational effects. Fluorine's high electronegativity can modulate the pKa of the benzylamine, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.[5] Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation, thereby enhancing pharmacokinetic stability.[6]
-
The 4-Ethoxy Group: The para-ethoxy substituent offers a valuable tool for modulating lipophilicity and metabolic stability. As a bioisostere for other small alkyl or hydroxyl groups, the ethoxy moiety can improve oral bioavailability and fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[7]
This guide will systematically explore the synthesis of this promising scaffold, propose its application in key therapeutic areas based on structure-activity relationships of analogous compounds, and provide detailed protocols for its biological characterization.
Synthesis of this compound: A Rational and Scalable Approach
A robust and scalable synthetic route is critical for the successful application of any building block in a drug discovery program. The proposed synthesis of this compound is a multi-step process commencing from commercially available starting materials and employing well-established, high-yielding chemical transformations.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted below:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3,5-difluorobenzonitrile
-
Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction on 3,4,5-trifluorobenzonitrile. The para-fluorine is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the nitrile group and the flanking fluorine atoms. Sodium hydroxide serves as the nucleophile.
-
Protocol:
-
To a solution of 3,4,5-trifluorobenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium hydroxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-hydroxy-3,5-difluorobenzonitrile.
-
Step 2: Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile
-
Rationale: This transformation is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[8][9][10] The phenolic proton of 4-hydroxy-3,5-difluorobenzonitrile is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the halide from an ethylating agent.
-
Protocol:
-
Suspend 4-hydroxy-3,5-difluorobenzonitrile (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF.
-
Add ethyl iodide or ethyl bromide (1.2 eq) to the mixture.
-
Heat the reaction to reflux and monitor for completion by TLC or LC-MS.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-3,5-difluorobenzonitrile.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation, often providing high yields under relatively mild conditions.[11][12][13]
-
Protocol:
-
Dissolve 4-ethoxy-3,5-difluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Add a catalytic amount of Raney Nickel slurry to the solution.
-
Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.
-
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive scaffold for targeting several important classes of biological targets. The following sections outline potential therapeutic areas where this building block could be instrumental.
G-Protein Coupled Receptors (GPCRs)
Rationale: Benzylamine derivatives are well-represented among GPCR ligands, particularly for receptors in the central nervous system (CNS).[14] The basic amine can form a key salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of many aminergic GPCRs. The difluoro-substitution pattern can enhance binding affinity and selectivity, while the ethoxy group can be optimized to improve brain penetration and metabolic stability.
Potential Targets:
-
Dopamine Receptors (e.g., D2, D3) for antipsychotic or anti-Parkinsonian agents.
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT7) for antidepressants, anxiolytics, or cognitive enhancers.
-
Adrenergic Receptors (e.g., α2C, β3) for cardiovascular or metabolic disorders.
Kinase Inhibitors
Rationale: While not a classic "hinge-binding" motif, the benzylamine scaffold can be incorporated into kinase inhibitors that target other regions of the ATP-binding site or allosteric pockets. The difluorophenyl ring can engage in favorable interactions with hydrophobic pockets, and the ethoxy group can be tailored to improve solubility and cell permeability.
Potential Targets:
-
Tyrosine Kinases (e.g., EGFR, FGFR, VEGFR) for oncology applications.[15][16]
-
Serine/Threonine Kinases (e.g., ROCK, AKT, PLK) for various indications including cancer, cardiovascular disease, and neurodegenerative disorders.[17]
Monoamine Oxidase (MAO) Inhibitors
Rationale: Benzylamine itself is a substrate for MAO-B, and substituted benzylamines are a well-known class of MAO inhibitors.[1][][18][19] The 3,5-difluoro substitution pattern could confer selectivity for MAO-B over MAO-A, which is often desirable to avoid the "cheese effect" associated with non-selective MAOIs. The ethoxy group can be used to optimize the ADME properties of the inhibitor.
Potential Therapeutic Areas:
-
Parkinson's Disease
-
Alzheimer's Disease
-
Depression
Experimental Workflows for Biological Evaluation
A systematic evaluation of the biological activity and drug-like properties of derivatives of this compound is essential. The following workflows outline key in vitro assays.
Primary Screening and Lead Identification Workflow
Caption: A streamlined workflow for primary screening and hit-to-lead identification.
Detailed In Vitro Assay Protocols
4.2.1. GPCR Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR.
-
Protocol:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound.
-
For non-specific binding determination, include wells with a high concentration of a known, non-radiolabeled antagonist.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
4.2.2. Kinase Inhibition Assay
-
Objective: To determine the potency (IC50) of test compounds against a specific kinase.
-
Protocol:
-
In a 96-well plate, add the kinase enzyme, a suitable substrate (peptide or protein), and varying concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP (often at its Km concentration).
-
Incubate the plate at 30 °C for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as a phosphospecific antibody-based ELISA, fluorescence polarization, or a luminescence-based assay that measures the amount of ADP produced.
-
Calculate the percent inhibition of kinase activity at each concentration of the test compound and determine the IC50 value by non-linear regression.
-
4.2.3. Monoamine Oxidase (MAO) Activity Assay
-
Objective: To determine the inhibitory activity (IC50) and selectivity of test compounds for MAO-A and MAO-B.
-
Protocol:
-
Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
In separate 96-well plates for each enzyme, add the enzyme, varying concentrations of the test compound, and a suitable substrate (e.g., kynuramine for both, or a selective substrate if preferred).
-
The oxidation of the substrate by MAO produces hydrogen peroxide, which can be detected using a coupled reaction with horseradish peroxidase and a fluorogenic probe (e.g., Amplex Red).
-
Incubate the plates at 37 °C and monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values for MAO-A and MAO-B and calculate the selectivity index (IC50 MAO-A / IC50 MAO-B).
-
In Vitro ADME Profiling
A crucial aspect of drug discovery is the early assessment of a compound's pharmacokinetic properties.
Table 1: Key In Vitro ADME Assays
| Assay | Purpose | Experimental System | Key Parameters Measured |
| Microsomal Stability | To assess metabolic stability by Phase I enzymes. | Liver microsomes (human, rat, mouse) | Half-life (t1/2), Intrinsic Clearance (CLint)[20][21][22][23] |
| Caco-2 Permeability | To predict intestinal absorption and identify potential for efflux. | Caco-2 cell monolayers | Apparent permeability coefficient (Papp), Efflux Ratio[24][25][26][27] |
| Plasma Protein Binding | To determine the extent of binding to plasma proteins. | Equilibrium dialysis | Percent bound, Unbound fraction (fu) |
| hERG Inhibition | To assess the risk of cardiac toxicity. | HEK293 cells expressing the hERG channel (Patch-clamp or binding assay) | IC50[28][29][30][31][32] |
4.3.1. Microsomal Stability Assay Protocol
-
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
-
Protocol:
-
Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and an NADPH-regenerating system in a phosphate buffer at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[20][33]
-
Conclusion and Future Directions
This compound represents a strategically designed molecular scaffold with significant potential for application in modern medicinal chemistry. Its synthesis is achievable through robust and scalable chemical transformations. The unique combination of a benzylamine core, a difluorinated aromatic ring, and an ethoxy substituent provides a powerful platform for developing novel therapeutics targeting GPCRs, kinases, and monoamine oxidases. The detailed experimental workflows and protocols provided in this guide offer a clear path for the biological evaluation and optimization of compounds derived from this promising building block. Further exploration of this scaffold is highly encouraged and is anticipated to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.
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Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (URL: [Link])
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3,5-Difluorobenzonitrile CAS 64248-63-1. (URL: [Link])
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Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (URL: [Link])
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Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (URL: [Link])
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Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (URL: [Link])
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (URL: [Link])
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (URL: [Link])
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Chemical structures of three GPCR-targeting ligands that are in early... (URL: [Link])
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Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (URL: [Link])
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Williamson Ether Synthesis Reaction Mechanism. (URL: [Link])
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Automated Permeability Assays for Caco-2 and MDCK Cells. (URL: [Link])
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The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (URL: [Link])
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Williamson Ether Synthesis. (URL: [Link])
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FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. (URL: [Link])
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ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
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HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (URL: [Link])
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d. Ethyl phenyl ether can be prepared by the Williamson synthesis reactio... (URL: [Link])
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Section 1: Chemical Identification and Estimated Physicochemical Properties
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Ethoxy-3,5-difluorobenzylamine and its Analogs
Preamble: A Note on Analogue-Based Safety Assessment
This document provides a comprehensive technical guide on the safe handling of this compound. As specific safety and toxicological data for this compound are not extensively available, this guide has been constructed by a Senior Application Scientist through a rigorous analysis of closely related structural analogs, including 2,4-difluorobenzylamine, 3,4-difluorobenzylamine, and 3,5-difluorobenzylamine. This approach, rooted in established chemical safety principles, provides a robust framework for risk assessment and management. The recommendations herein are based on the shared functional groups—a corrosive benzylamine core and metabolically significant fluorine substituents—that dictate the primary hazards.
This compound belongs to the class of substituted benzylamines. The presence of the basic amine group, combined with the electronegative fluorine atoms and the ethoxy group, defines its reactivity and physical properties. The data from structural analogs provides the basis for the estimated properties outlined below.
Table 1: Physicochemical Properties of Structurally Analogous Difluorobenzylamines
| Property | 2,4-Difluorobenzylamine | 3,4-Difluorobenzylamine | 3,5-Difluorobenzylamine | This compound (Estimate) |
|---|---|---|---|---|
| Molecular Formula | C₇H₇F₂N | C₇H₇F₂N | C₇H₇F₂N | C₉H₁₁F₂NO |
| Molecular Weight | 143.14 g/mol [1] | 143.13 g/mol | 143.13 g/mol [2] | 187.19 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid | Not Specified | Colorless to almost colorless clear liquid[3] | Clear, likely colorless to pale yellow liquid |
| Boiling Point | 57 °C @ 8 mmHg | Not Specified | 184 °C (lit.) | >180 °C (likely) |
| Density | 1.22 g/mL (Specific Gravity) | 1.21 g/mL @ 25 °C (lit.) | 1.21 g/mL @ 25 °C (lit.) | ~1.2 g/mL |
| Flash Point | 68 °C | 79 °C - closed cup | 74 °C - closed cup | >70 °C (Combustible) |
Section 2: Hazard Identification and GHS Classification
The primary hazards of substituted benzylamines are consistently identified as corrosive. The amine functional group imparts basicity, leading to severe damage upon contact with skin and eyes. The entire class of compounds is also combustible.
Causality of Hazards:
-
Corrosivity: The lone pair of electrons on the nitrogen atom of the benzylamine makes the molecule basic (alkaline). Like other amines, it can cause severe chemical burns to biological tissues via saponification of fats and protein disruption.
-
Combustibility: As an organic molecule with significant carbon and hydrogen content, it will burn when exposed to a sufficient ignition source.
-
Inhalation Hazard: Vapors or mists are likely to be corrosive to the respiratory tract.[4][5]
-
Special Fluorine Hazard: Upon combustion or thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6] HF is a particularly insidious poison that requires specialized first aid.[7][8]
Table 2: Consolidated GHS Hazard Classifications from Analogs
| Hazard Class | Hazard Code | Description | GHS Pictogram |
|---|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[2][3][4] | Corrosion |
| Serious Eye Damage | H318 | Causes serious eye damage[4] | Corrosion |
| Combustible Liquid | H227 | Combustible liquid[3] | Flame (often not required for this category but indicates a fire hazard) |
| Corrosive to Metals | H290 | May be corrosive to metals[4] | Corrosion |
| Acute Toxicity (Oral/Dermal) | H302 + H312 | Harmful if swallowed or in contact with skin | Exclamation Mark |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life | None |
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a self-validating system of protection. Never work with this class of compounds without full adherence to the following protocol. The causality is clear: preventing all routes of chemical exposure is paramount.
-
Hand Protection: Use chemical-resistant gloves. Given the corrosive nature, a heavy-duty glove such as butyl rubber or Viton™ should be selected.[9] A common and effective laboratory practice is to "double-glove," wearing a lighter nitrile glove underneath the primary protective glove as a secondary barrier and to detect breaches.[9] Always consult the glove manufacturer's compatibility charts.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[10] Due to the severe corrosivity, a full-face shield must be worn over the chemical splash goggles to protect the entire face from splashes.[9] Standard safety glasses are inadequate.[9]
-
Body Protection: A flame-resistant laboratory coat is required.[10] For any operations with a significant risk of splashing or when handling larger quantities (>100 mL), a chemical-resistant apron should be worn over the lab coat.[9] Ensure full leg coverage (no shorts or skirts) and wear closed-toe shoes.[9]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor exposure.[6] If engineering controls fail or for emergency response, a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK) is necessary.
Caption: PPE Selection Workflow for Corrosive Amines.
Section 4: Safe Handling and Engineering Controls
Safe handling is predicated on robust engineering controls and meticulous laboratory practice.
-
Primary Engineering Control: All manipulations, including weighing, transferring, and reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[6]
-
Ignition Sources: This compound is a combustible liquid. Keep it away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[11] Do not heat the material in an open vessel.
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[5][12]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5] Contaminated clothing should be removed immediately and laundered before reuse.[4]
Section 5: Storage Protocols
Proper storage is critical for maintaining chemical integrity and ensuring laboratory safety.
-
Container: Store in a tightly closed, properly labeled container.[6][12] The original supplier container is ideal.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[6][11][13] A dedicated corrosives cabinet is recommended. Store locked up.[4][6]
-
Segregation and Incompatibilities:
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and sources of ignition.[6][11][13] The basic amine will react exothermically with acids.
-
Some sources suggest the material may be sensitive to air or carbon dioxide; storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability and purity.
-
-
Temperature: Store in a cool place, potentially refrigerated or frozen as recommended by some suppliers for long-term stability.[6]
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate injury and damage.
First-Aid Measures (Self-Validating System: Assume Worst-Case Exposure)
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate and urgent medical attention.[4][6] Delay can result in permanent eye damage.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with large amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[6] For fluorinated compounds, if hydrogen fluoride exposure is suspected (e.g., from decomposition), after flushing, apply 2.5% calcium gluconate gel to the affected area.[8][14]
-
Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[4][6] If the victim is conscious and alert, rinse their mouth with water.[4][6] Seek immediate medical attention. Ingestion of a corrosive substance can cause severe damage and perforation of the digestive tract.[6][15]
Accidental Release (Spill) Response
Isolate the hazard, deny entry, and respond only if trained and properly equipped.
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not ventilate in a way that spreads the vapor to other occupied areas.
-
Control Ignition Sources: Remove all sources of ignition from the area.[11]
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][12] Do not use combustible materials like paper towels or sawdust.[4]
-
Neutralization (for larger spills, by trained personnel): For amines, a weak acid can be used for neutralization, but this should only be done by trained personnel as the reaction can be exothermic.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][5][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Caption: Spill Response Decision Workflow.
Firefighting Measures
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][6] A water spray can be used to cool fire-exposed containers.[5] Do not use a heavy water stream, as it may spread the fire.[5]
-
Specific Hazards: Containers may explode when heated.[6] The most significant hazard is the production of toxic and corrosive decomposition products, including nitrogen oxides, carbon oxides, and gaseous hydrogen fluoride (HF).[6]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5][12]
Section 7: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Classification: This material should be classified as corrosive and potentially toxic organic waste.
-
Procedure: Collect waste material and any contaminated debris in a properly labeled, sealed container.[6] Arrange for disposal through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[4]
Section 8: References
-
Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluorobenzylamine. Retrieved from Fisher Scientific website.
-
Apollo Scientific. (2023). Safety Data Sheet: 2,4-Difluorobenzylamine. Retrieved from Apollo Scientific website.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Benzylamine. Retrieved from Sigma-Aldrich website.
-
Tokyo Chemical Industry. (n.d.). 2,4-Difluorobenzylamine | 72235-52-0. Retrieved from TCI Chemicals website.
-
PubChem. (n.d.). 3,5-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from PubChem.
-
Sigma-Aldrich. (n.d.). 3,4-Difluorobenzylamine 98%. Retrieved from Sigma-Aldrich website.
-
Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from Fisher Scientific website.
-
Sigma-Aldrich. (n.d.). 3,5-Difluorobenzylamine 96%. Retrieved from Sigma-Aldrich website.
-
PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from PubChem.
-
BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem website.
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from Carl ROTH website.
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Fisher Scientific. (2009). Safety Data Sheet. Retrieved from Fisher Scientific website.
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from ACS Publications.
-
Sigma-Aldrich. (n.d.). 3,5-Difluorobenzylamine 96% 90390-27-5. Retrieved from Sigma-Aldrich website.
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website.
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from Plastics Europe website.
-
Tokyo Chemical Industry. (n.d.). 3,5-Difluorobenzylamine 90390-27-5. Retrieved from TCI Chemicals website.
-
Apollo Scientific. (2022). Safety Data Sheet: Benzylamine. Retrieved from Apollo Scientific website.
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from wisc.edu.
-
Purdue University, Department of Chemistry. (n.d.). Fluorine Safety. Retrieved from Purdue University website.
-
Sigma-Aldrich. (n.d.). 3,5-Difluorobenzylamine 96% 90390-27-5. Retrieved from Sigma-Aldrich website.
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Biological activity of 4-Ethoxy-3,5-difluorobenzylamine derivatives
An In-depth Technical Guide to the Biological Activity of Novel 4-Ethoxy-3,5-difluorobenzylamine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and ethoxy moieties into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate physicochemical and pharmacokinetic properties. This technical guide delves into the burgeoning field of this compound derivatives, a novel class of compounds demonstrating significant potential as kinase inhibitors. We will explore the rationale behind their design, synthetic pathways, and a comprehensive suite of assays to characterize their biological activity. This document serves as a detailed resource for researchers aiming to explore and expand upon this promising chemical scaffold in the pursuit of next-generation therapeutics.
Introduction: The Rationale for Fluorination and Ethoxylation in Kinase Inhibitor Design
The benzylamine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The specific substitution pattern of a 4-ethoxy group and 3,5-difluoro atoms on the benzylamine core is a deliberate design strategy aimed at optimizing drug-like properties.
-
The Role of Fluorine: The introduction of fluorine atoms at the 3 and 5 positions of the benzene ring significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine can lower the pKa of the benzylamine nitrogen, influencing its ionization state at physiological pH and potentially modulating its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of the compound.[1]
-
The Ethoxy Group's Contribution: The 4-ethoxy group serves as a key interaction moiety. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. The ethyl chain can also engage in hydrophobic interactions, further anchoring the molecule within a binding pocket. The strategic placement of the ethoxy group can also influence solubility and membrane permeability.
This guide will focus on a hypothetical series of this compound derivatives designed as inhibitors of a specific kinase, illustrating the process from synthesis to biological evaluation.
Synthetic Strategy: From Building Block to Bioactive Derivatives
The synthesis of this compound derivatives typically commences from the readily available starting material, 4-ethoxy-3,5-difluorobenzaldehyde. A versatile and widely employed method for the elaboration of this intermediate is reductive amination.[1] This powerful transformation allows for the introduction of a diverse range of substituents, enabling the exploration of the structure-activity relationship (SAR).
General Synthetic Workflow
The overall synthetic scheme for generating a library of this compound derivatives is depicted below.
Sources
Methodological & Application
Strategic N-Alkylation of 4-Ethoxy-3,5-difluorobenzylamine for Advanced Synthesis
An Application Guide:
Introduction
4-Ethoxy-3,5-difluorobenzylamine is a key structural motif in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The N-alkylation of this primary amine is a critical transformation for generating diverse libraries of secondary and tertiary amines, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] This guide provides a detailed exploration of robust protocols for the N-alkylation of this compound, focusing on methodological rationale, procedural details, and safety considerations for researchers in drug development and chemical synthesis.
Part 1: Mechanistic Considerations and Strategy Selection
The N-alkylation of a primary amine like this compound can be approached through several pathways. The choice of method is critical and depends on the desired product (secondary vs. tertiary amine), the nature of the alkylating agent, and the desired level of selectivity.
Direct Alkylation with Alkyl Halides
Direct alkylation is a classical approach involving a nucleophilic aliphatic substitution (SN2) reaction between the amine and an alkyl halide.[2] The primary amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide.
-
The Challenge of Over-Alkylation: A significant drawback of this method is the potential for over-alkylation.[3] The product, a secondary amine, is often more nucleophilic than the starting primary amine.[4] This increased reactivity leads to a subsequent reaction with the alkyl halide, producing a tertiary amine and potentially a quaternary ammonium salt.[4] Consequently, the reaction often yields a mixture of products that can be difficult to separate, resulting in poor yields of the desired secondary amine.[3]
-
Controlling the Reaction: To favor mono-alkylation, one can use a large excess of the starting amine. However, this is often not practical or cost-effective, especially with valuable substituted benzylamines. The use of a non-nucleophilic base is essential to neutralize the hydrohalic acid (HX) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]
Reductive Amination (Recommended Strategy)
Reductive amination is a highly versatile and controlled one-pot method for synthesizing secondary amines.[1][5] This process involves two key steps:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.[5]
-
In-Situ Reduction: The imine is then reduced in the same reaction vessel by a mild reducing agent that is selective for the imine over the starting carbonyl compound.[5]
This strategy effectively circumvents the over-alkylation problem associated with direct alkylation, making it the preferred method for generating N-alkylated secondary amines with high selectivity and yield.[4]
Methodology Comparison
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Selectivity | High for mono-alkylation | Low; often yields mixtures |
| Primary Challenge | Choice of a selective reducing agent | Over-alkylation |
| Substrate Scope | Broad (aldehydes & ketones) | Generally limited to reactive alkyl halides |
| Workup/Purification | Generally straightforward | Often complex due to product mixtures |
| Typical Yields | Good to Excellent | Poor to Moderate |
Part 2: Detailed Experimental Protocols
Protocol 1: Reductive Amination (Recommended Method)
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent.
Causality Behind Component Selection:
-
Solvent (DCM/DCE): Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the imine intermediate.[1]
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive amination because it readily reduces the imine intermediate but is slow to reduce the aldehyde, preventing the formation of alcohol side products.[1]
-
Stoichiometry: A slight excess of the aldehyde (1.1-1.2 equivalents) is often used to ensure complete consumption of the primary amine.[1]
Caption: Reductive Amination Workflow.
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 0.1 M concentration). Add the desired aldehyde (1.1 eq.) to the solution.[1]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1]
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-24 hours).
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated secondary amine.[1]
Protocol 2: Direct Alkylation with an Alkyl Halide (Alternative)
This method should be used with caution due to the high risk of over-alkylation. It is most suitable when exhaustive alkylation to the tertiary amine or quaternary salt is desired, or when using a sterically hindered alkylating agent that disfavors a second alkylation.
Causality Behind Component Selection:
-
Base (K₂CO₃ or DIEA): A mild, non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is a common inorganic base, while diisopropylethylamine (DIEA) is a sterically hindered organic base. Both serve to neutralize the acid byproduct without competing in the SN2 reaction.
-
Solvent (Acetonitrile/DMF): Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free, accelerating the reaction rate.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.
-
Addition of Base and Alkylating Agent: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIEA, 1.5 eq.). Add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.1 eq.) dropwise to the stirred suspension.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to facilitate the reaction. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Be vigilant for the formation of the di-alkylated product.
-
Workup: Once the reaction is complete (or has reached optimal conversion), filter off any inorganic salts.[1] Dilute the filtrate with water and extract the product with an appropriate organic solvent like ethyl acetate.[1]
-
Washing and Drying: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Purification: The purification of the crude product will likely require careful flash column chromatography to separate the desired mono-alkylated product from unreacted starting material and the di-alkylated side product.
Part 3: Safety and Handling
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Amines: Benzylamines can be irritants. Avoid inhalation and skin contact.[8]
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory (tear-inducing), and/or carcinogenic. Handle with extreme care.
-
Reducing Agents: Sodium triacetoxyborohydride should be handled in an environment free of excess moisture, with which it can react.
-
Solvents: Dichloromethane and other organic solvents are volatile and flammable. Avoid open flames and ensure proper ventilation.[6]
-
Glassware: Always inspect glassware for cracks before use, especially for reactions involving heating or vacuum.[9]
References
-
Amine alkylation. (n.d.). In Wikipedia. Retrieved from a verified source. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Mondal, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
-
Chemistry with Caroline. (2022, April 5). Alkylation of Amines [Video]. YouTube. [Link]
-
Alkylation of Amines. (n.d.). University of Calgary. [Link]
-
A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (n.d.). ResearchGate. [Link]
-
Deaminative coupling of benzylamines and arylboronic acids. (2023). Royal Society of Chemistry. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-Portal.org. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). PMC - PubMed Central. [Link]
-
Are there any safety issues in using alkyl chloroformates? (2017). ResearchGate. [Link]
-
Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2019). ResearchGate. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. alkylamines.com [alkylamines.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Ethoxy-3,5-difluorobenzylamine Synthesis
Welcome to the technical support center for the synthesis of 4-Ethoxy-3,5-difluorobenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
The primary industrial and laboratory-scale synthesis of this compound involves the reduction of its nitrile precursor, 4-Ethoxy-3,5-difluorobenzonitrile. The efficiency of this transformation is paramount and is highly dependent on the chosen methodology and precise control of reaction parameters. This guide focuses on the critical nitrile reduction step.
Troubleshooting and Optimization Guide
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.
Section 1: Low Yield and Incomplete Conversion
Question: My reaction has stalled, and I have a significant amount of unreacted 4-Ethoxy-3,5-difluorobenzonitrile remaining. What are the likely causes and solutions?
Answer: Incomplete conversion is a frequent issue that can typically be traced back to the reducing agent or the catalyst system.
-
Causality—Hydride Reductions (e.g., LiAlH₄, BH₃•THF):
-
Reagent Stoichiometry: Hydride reagents are consumed stoichiometrically. Insufficient equivalents will naturally lead to incomplete conversion. The electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the nitrile, potentially requiring slightly more than the theoretically calculated amount of hydride.
-
Reagent Quality: Lithium aluminum hydride (LiAlH₄) and borane complexes are highly reactive towards moisture. Using reagents from a previously opened bottle or performing the reaction under non-inert conditions can lead to significant reagent decomposition.[1] It is crucial to use freshly opened reagents or accurately titrate older batches.
-
-
Causality—Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C):
-
Catalyst Activity: Catalysts like Raney® Nickel can lose activity over time due to oxidation or poisoning. Ensure you are using a fresh or properly stored catalyst. The activity of different commercial batches can also vary.
-
Catalyst Poisoning: Trace impurities in the starting material, solvent, or even from the reaction vessel can poison the catalyst. Sulfur, halides (other than the ones on the substrate), and strong coordinating species are common poisons. Pre-treating the starting material by passing it through a small plug of silica or activated carbon can sometimes resolve this.
-
Insufficient Hydrogen Pressure/Mass Transfer: In a heterogeneous hydrogenation, the reaction rate is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Inadequate agitation, low hydrogen pressure, or a sealed system with a leak will starve the reaction of its key reagent.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Section 2: Formation of Amine Impurities
Question: My final product is contaminated with significant amounts of secondary and/or tertiary amines. How can I suppress the formation of these byproducts?
Answer: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is the most common selectivity challenge in nitrile reductions.[2] This occurs through a well-understood mechanism involving the intermediate imine.
-
Mechanistic Insight: The reduction of a nitrile proceeds in two stages:
-
R-C≡N + H₂ → R-CH=NH (Imine intermediate)
-
R-CH=NH + H₂ → R-CH₂-NH₂ (Primary amine product)
The highly reactive imine intermediate can be attacked by the desired primary amine product before it is fully reduced. This condensation reaction forms a new imine, which is then reduced to the secondary amine. This process can repeat to form a tertiary amine.[3]
-
-
Solutions for Catalytic Hydrogenation:
-
Addition of Ammonia: The most effective method is to conduct the hydrogenation in a solution saturated with ammonia (e.g., using methanolic or ethanolic ammonia as the solvent).[4] The high concentration of ammonia shifts the equilibrium away from the condensation of the product amine with the imine intermediate, effectively outcompeting it.
-
Catalyst Choice: Non-precious metal catalysts like Raney® Nickel or Cobalt are often more selective for primary amines compared to more reactive catalysts like Palladium, especially under neutral conditions.[2]
-
Solvent and Temperature: Using protic solvents like ethanol can help stabilize the imine intermediate through hydrogen bonding, slowing the rate of condensation. Lowering the reaction temperature can also favor the desired reduction pathway over the bimolecular condensation.
-
-
Solutions for Hydride Reductions:
-
This side reaction is less common with powerful hydride reagents like LiAlH₄ because the reduction of the imine intermediate is typically very fast. However, if it is observed, it may indicate that the reaction is being run too concentrated or at too high a temperature, allowing the intermediates to react with each other. A more controlled, slower addition of the nitrile to the hydride solution at a lower temperature (e.g., 0 °C) can improve selectivity.
-
Section 3: Purification Challenges
Question: I am having difficulty purifying my this compound. What are the recommended methods?
Answer: Purifying benzylamines requires strategies to remove unreacted starting material, non-basic impurities, and the secondary/tertiary amine byproducts discussed above.
-
Acid-Base Extraction: This is the most powerful purification technique for amines.
-
Principle: The benzylamine product is basic, while the starting nitrile is neutral. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated to form its hydrochloride salt, which will dissolve in the aqueous layer. The neutral nitrile starting material and other non-basic impurities will remain in the organic layer.
-
Recovery: Separate the aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 12). The amine will deprotonate and precipitate or form an oil. Extract the purified amine back into a fresh portion of organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.[5][6]
-
-
Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation an excellent method for final purification, especially on a larger scale.[5] This is particularly effective at removing less volatile impurities (like the larger secondary/tertiary amines) and any catalyst fines that may have carried through.
-
Column Chromatography: While possible, chromatography on silica gel can be challenging for amines due to their basicity, which can lead to tailing and poor separation. If chromatography is necessary, it is often recommended to pre-treat the silica gel with a small amount of a base like triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) to deactivate acidic sites on the silica surface.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around method for reducing 4-Ethoxy-3,5-difluorobenzonitrile?
For laboratory scale, catalytic hydrogenation using Raney® Nickel in an alcoholic solvent saturated with ammonia is often the most robust, cost-effective, and selective method.[2][4] For very small scales where high-pressure equipment is not available, reduction with a borane-tetrahydrofuran (BH₃•THF) complex is a good alternative, offering high yields and good functional group tolerance.[4]
Q2: Are the fluorine atoms on the aromatic ring susceptible to reduction (defluorination)?
Aromatic C-F bonds are generally very strong. However, aggressive catalytic hydrogenation conditions, particularly with Palladium on Carbon (Pd/C) at high temperatures and pressures, can sometimes lead to hydrodefluorination.[7] To avoid this, it is best to use milder conditions (lower temperature, lower pressure) or choose a catalyst less prone to hydrogenolysis, such as Raney® Nickel.
Q3: What are the primary safety concerns for this reaction?
-
Catalytic Hydrogenation:
-
Pyrophoric Catalysts: Raney® Nickel and dry Pd/C are pyrophoric and can ignite spontaneously upon exposure to air. They must be handled as a slurry in solvent at all times.
-
Flammable Gases & Solvents: Hydrogen gas is highly flammable and explosive. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources, using properly rated high-pressure equipment.
-
-
Hydride Reductions:
-
Water Reactivity: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be done carefully at low temperatures by the slow, dropwise addition of a reagent like ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.
-
Q4: Can I use Sodium Borohydride (NaBH₄) for this reduction?
No, sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles to amines.[9] More powerful hydride donors like LiAlH₄ or borane are required.
Optimized Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This protocol is optimized for high selectivity to the primary amine.
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-Ethoxy-3,5-difluorobenzonitrile (1.0 eq.).
-
Catalyst Addition: Under a stream of nitrogen, add Raney® Nickel (5-10 wt% loading, as a slurry in ethanol).
-
Solvent Addition: Add anhydrous ethanol saturated with ammonia (approximately 10-15 volumes).
-
Reaction Setup: Seal the vessel and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen to 50-100 psi (3.4-6.8 bar). Begin vigorous stirring and heat the reaction to 40-60 °C.
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen gas or by sampling and analyzing via TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry out as it is pyrophoric. Immediately quench the filter cake with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction or vacuum distillation as described in the troubleshooting section.
Protocol 2: Reduction with Borane-Tetrahydrofuran (BH₃•THF)
This protocol is a reliable alternative for smaller-scale synthesis without high-pressure equipment.
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF, 2.0 eq.).
-
Substrate Addition: Dissolve 4-Ethoxy-3,5-difluorobenzonitrile (1.0 eq.) in anhydrous THF (5 volumes) and add it to the dropping funnel. Add the nitrile solution dropwise to the BH₃•THF solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and very slowly add 6M HCl dropwise to quench the excess borane and hydrolyze the intermediate amine-borane complex. Vigorous hydrogen evolution will occur.
-
Workup: Continue adding HCl until the solution is acidic (pH ~1). Stir for 1 hour. Concentrate the mixture under reduced pressure to remove the THF.
-
Isolation: Add water to the residue and perform an acid-base extraction as described in the troubleshooting section to isolate the pure product.
Data Summary Table
| Method | Reagent/Catalyst | Solvent | Temp. (°C) | Pressure | Typical Yield | Selectivity Issues |
| Catalytic Hydrogenation | Raney® Nickel | Ethanolic NH₃ | 40-60 | 50-100 psi H₂ | >90% | Low (NH₃ suppresses 2°/3° amine formation) |
| Catalytic Hydrogenation | Pd/C (5%) | Ethanol | 25-50 | 50 psi H₂ | 80-95% | Moderate risk of 2°/3° amines and defluorination |
| Hydride Reduction | LiAlH₄ | Anhydrous THF | 0 to 65 | Ambient | >90% | Low, but requires stringent anhydrous conditions |
| Hydride Reduction | BH₃•THF | Anhydrous THF | 0 to 65 | Ambient | >85% | Very low; good functional group tolerance |
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Sipos, G., & Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 354-366.
-
Clark, J. (2015). reduction of nitriles. Chemguide. Retrieved from [Link]
-
Chemistry For Everyone. (2024, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Nitrile reduction. Retrieved from [Link]
- Hargreaves, J. S. J., et al. (2010). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research, 49(19), 9098-9104.
- Zhang, J., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235.
-
LibreTexts Chemistry. (n.d.). Reduction of Nitriles. Retrieved from [Link]
-
Reddit. (2023, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
Sources
- 1. forum.prutor.ai [forum.prutor.ai]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Side reactions and byproduct formation in 4-Ethoxy-3,5-difluorobenzylamine synthesis
Technical Support Center: Synthesis of 4-Ethoxy-3,5-difluorobenzylamine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of this compound. Our focus is on anticipating and resolving common challenges related to side reactions and byproduct formation, ensuring higher yields and purity.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I observe the formation of 4-Ethoxy-3,5-difluorobenzaldehyde in my crude product analysis. What is happening?
Answer: The presence of 4-Ethoxy-3,5-difluorobenzaldehyde strongly suggests that the intermediate imine, formed during the reduction of the nitrile, is hydrolyzing back to the aldehyde. This is a common issue, especially if the reaction is worked up under aqueous acidic conditions or if there is residual water in the reaction mixture.
Causality: The reduction of a nitrile to a primary amine, for example with Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH4), proceeds through an imine intermediate. This imine is susceptible to hydrolysis, which will yield the corresponding aldehyde. The reaction is reversible, but the formation of the stable aldehyde is often favored, particularly during aqueous workup.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. If using a hydride reagent, ensure it is fresh and has not been partially quenched by atmospheric moisture.
-
Optimize Workup Procedure: Quench the reaction at a low temperature (e.g., 0 °C or below) and consider using a non-aqueous workup if possible. If an aqueous workup is necessary, keep the pH basic to suppress imine hydrolysis. A common method is the careful addition of a saturated solution of Rochelle's salt (potassium sodium tartrate) during the quench, which helps to break up aluminum-amine complexes without strongly acidic conditions.
-
Choice of Reducing Agent: If you are using a milder reducing agent, consider switching to a more robust one like Borane-tetrahydrofuran complex (BH3-THF) or catalytic hydrogenation, which can sometimes offer a more direct conversion to the amine with less stable imine intermediates.
Question 2: I am observing a significant amount of a secondary amine byproduct, bis(4-ethoxy-3,5-difluorobenzyl)amine. How can I minimize its formation?
Answer: The formation of a secondary amine is a classic side reaction in nitrile reductions. It occurs when the newly formed primary amine attacks the intermediate imine. This is particularly prevalent in reactions where the concentration of the primary amine builds up while the imine intermediate is still present.
Causality: The reaction pathway is as follows:
-
Step 1 (Desired): Nitrile is reduced to an imine intermediate.
-
Step 2 (Desired): The imine is further reduced to the primary amine.
-
Step 3 (Side Reaction): The primary amine product acts as a nucleophile and attacks the imine intermediate, leading to a new imine that is subsequently reduced to the secondary amine byproduct.
Troubleshooting Steps:
-
Control Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure that the imine intermediate is rapidly reduced to the primary amine before it can react with the product.
-
Slow Addition: If the reaction allows, adding the nitrile substrate slowly to the reducing agent can keep the concentration of the unreacted nitrile and the intermediate imine low, thus disfavoring the side reaction with the primary amine product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of the side reaction more than the desired reaction.
-
Alternative Reagents: Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under optimized conditions of temperature and pressure can be highly selective for the formation of primary amines.
Question 3: My final product appears to be contaminated with a de-ethylated impurity, 4-hydroxy-3,5-difluorobenzylamine. What could be causing this?
Answer: The loss of the ethyl group from the ethoxy moiety suggests cleavage of the ether bond. This is often caused by the use of certain Lewis acidic reagents or harsh acidic conditions during the reaction or workup.
Causality: Reagents like Boron tribromide (BBr3), which can be a contaminant in Boron trichloride (BCl3), are potent for cleaving aryl ethers. Some hydride reagents, if sourced improperly or if certain additives are used, can also exhibit sufficient Lewis acidity to promote this side reaction, especially at elevated temperatures.
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your reagents. If using a boron-based reducing agent, verify that it is free from BBr3 or other strong Lewis acids.
-
Avoid Harsh Acidic Workup: If an acidic workup is required, use a milder acid and maintain a low temperature. Consider alternative purification methods that do not require strongly acidic conditions.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can minimize the energy input required for ether cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing 4-Ethoxy-3,5-difluorobenzonitrile to the corresponding benzylamine?
A1: While several methods exist, catalytic hydrogenation is often a reliable and scalable method for this transformation. Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas typically provides high yields of the primary amine with a good purity profile. Alternatively, reduction with LiAlH4 in an anhydrous ether solvent like THF is also a very effective and common lab-scale method. The choice often depends on the available equipment (hydrogenation apparatus) and the scale of the reaction.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting nitrile, the intermediate imine (if stable enough to be observed), and the product amine. Staining with ninhydrin can be very effective for visualizing the primary amine product, which will typically show up as a colored spot. For more quantitative analysis, taking aliquots for GC-MS or LC-MS analysis is recommended.
Q3: What are the recommended purification techniques for this compound?
A3: The basic nature of the amine allows for a straightforward purification strategy:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous phase as the ammonium salt, leaving non-basic impurities in the organic layer.
-
Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NaOH or Na2CO3) to deprotonate the ammonium salt, regenerating the free amine.
-
Final Extraction: The free amine is then extracted back into an organic solvent, which can then be dried and concentrated to yield the purified product. For very high purity, column chromatography on silica gel may be necessary, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent the amine from tailing on the acidic silica.
Visual Diagrams & Data
Reaction Pathways and Side Product Formation
The following diagram illustrates the desired reaction pathway for the synthesis of this compound from the corresponding nitrile, along with the key side reactions.
Caption: Main reaction and side pathways in the synthesis of this compound.
Table: Impact of Reaction Conditions on Product Purity
| Parameter | Condition | Impact on Primary Amine Yield | Risk of Byproduct Formation |
| Reducing Agent | LiAlH4, BH3-THF | High | Moderate (secondary amine) |
| Catalytic Hydrogenation | High to Very High | Low (with optimized catalyst and conditions) | |
| DIBAL-H | Moderate to High | High (aldehyde via hydrolysis) | |
| Solvent | Anhydrous THF, Ether | High | Low |
| Protic Solvents (e.g., Ethanol) | Lower (with hydrides) | High (side reactions with solvent) | |
| Temperature | Low (-78 to 0 °C) | Generally Higher Selectivity | Lower |
| Elevated (Reflux) | Can be lower due to side reactions | Higher (especially ether cleavage and dimerization) | |
| Workup | Anhydrous / Aprotic | High | Low |
| Aqueous Acidic | Lower | High (aldehyde formation) | |
| Aqueous Basic | High | Low |
References
Technical Support Center: Optimizing the Synthesis of 4-Ethoxy-3,5-difluorobenzylamine
Welcome to the technical support center for the synthesis of 4-Ethoxy-3,5-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve both the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and widely applicable synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 4-Ethoxy-3,5-difluorobenzonitrile, followed by the reduction of the nitrile group to the corresponding benzylamine.
Q2: What are the critical parameters to control during the synthesis of 4-Ethoxy-3,5-difluorobenzonitrile?
A2: The synthesis of 4-Ethoxy-3,5-difluorobenzonitrile, typically achieved through a Williamson ether synthesis from 4-hydroxy-3,5-difluorobenzonitrile, requires careful control of the base, solvent, temperature, and the choice of ethylating agent to prevent side reactions and ensure complete conversion.
Q3: Which reduction method is recommended for converting 4-Ethoxy-3,5-difluorobenzonitrile to the benzylamine?
A3: Both catalytic hydrogenation and chemical hydride reduction are viable methods. The choice depends on the available equipment, scale, and desired selectivity. Catalytic hydrogenation is often preferred for its cleaner work-up, while chemical hydrides like Lithium Aluminum Hydride (LiAlH4) are powerful but require stricter anhydrous conditions.
Q4: How can I purify the final this compound product?
A4: Purification of the final product can typically be achieved by vacuum distillation or by forming a salt (e.g., hydrochloride salt) to facilitate crystallization and removal of non-basic impurities. Dissolving the crude amine in a suitable solvent and precipitating the HCl salt with HCl in ether is a common and effective method. The free base can then be regenerated by treatment with a base.
Synthetic Workflow Overview
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Step 1 - Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile
This section addresses common issues encountered during the Williamson ether synthesis of the benzonitrile precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethoxybenzonitrile | 1. Incomplete deprotonation of the starting phenol. 2. Insufficient reaction time or temperature. 3. Volatility of the ethylating agent. | 1. Use a stronger base (e.g., NaH instead of K2CO3) if necessary, ensuring anhydrous conditions. 2. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. A moderate increase in temperature may be beneficial. 3. If using a low-boiling ethylating agent like bromoethane, ensure the reaction is conducted in a sealed vessel or under reflux with an efficient condenser. |
| Presence of Starting Material (4-hydroxy-3,5-difluorobenzonitrile) in the Product | 1. Insufficient amount of base or ethylating agent. 2. Poor quality of the base or ethylating agent. | 1. Use a slight excess (1.1-1.2 equivalents) of both the base and the ethylating agent. 2. Ensure the base is dry and the ethylating agent is of high purity. |
| Formation of Side Products | 1. O- vs. C-alkylation (less common for phenols). 2. Hydrolysis of the nitrile group to a carboxylic acid if water is present and basic conditions are harsh. | 1. This is generally not a major issue with phenoxides. 2. Ensure anhydrous conditions. Use a non-aqueous workup if possible. If an aqueous workup is necessary, keep the temperature low and the exposure to strong base brief. |
Troubleshooting Guide: Step 2 - Reduction of 4-Ethoxy-3,5-difluorobenzonitrile
This section focuses on challenges during the reduction of the nitrile to the target benzylamine.
Method 1: Catalytic Hydrogenation
Caption: Troubleshooting workflow for catalytic hydrogenation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or temperature. 3. Catalyst poisoning by impurities in the substrate or solvent. | 1. Use a fresh batch of catalyst (e.g., Raney Nickel or Palladium on Carbon). 2. Gradually increase the hydrogen pressure and/or temperature, monitoring the reaction progress carefully. 3. Ensure the substrate and solvent are pure. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons. |
| Formation of Secondary and Tertiary Amines | The primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amines.[1] | This is a common side reaction in nitrile hydrogenation. The addition of ammonia or ammonium hydroxide to the reaction mixture can significantly suppress the formation of these byproducts.[1] |
| Dehalogenation (Loss of Fluorine) | The C-F bond can be susceptible to hydrogenolysis, especially with palladium catalysts at elevated temperatures and pressures.[2] | Use a milder catalyst (e.g., Raney Nickel may be less prone to dehalogenation than Pd/C). Optimize the reaction conditions by using lower temperatures and pressures. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Hydrolysis of Nitrile to Benzoic Acid | Presence of water in the reaction mixture, especially under acidic or basic conditions. | Ensure the use of anhydrous solvents and reagents. |
Method 2: Chemical Hydride Reduction (e.g., LiAlH4)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Deactivated LiAlH4 due to exposure to moisture. 2. Insufficient amount of LiAlH4. 3. Formation of a passivating layer on the LiAlH4 surface. | 1. Use a fresh, unopened bottle of LiAlH4 or titrate the solution to determine its exact molarity. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use a sufficient excess of LiAlH4 (typically 1.5-2.0 equivalents). 3. Add the nitrile solution to the LiAlH4 suspension (inverse addition) to maintain a high concentration of the reducing agent. |
| Difficult Work-up / Emulsion Formation | The aluminum salts formed during the quenching of LiAlH4 can be gelatinous and difficult to filter. | A Fieser work-up is recommended: for a reaction with 'x' g of LiAlH4, quench sequentially and carefully with 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. Stirring the resulting granular precipitate for some time before filtration will improve handling. |
| Presence of Unreacted Nitrile | Incomplete reaction (see above). | Re-subject the isolated crude product to the reaction conditions or consider a different reduction method if the issue persists. |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxy-3,5-difluorobenzonitrile
-
To a stirred solution of 4-hydroxy-3,5-difluorobenzonitrile (1.0 eq) in anhydrous acetone (10 volumes), add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 1 hour.
-
Add bromoethane (1.2 eq) dropwise over 30 minutes.
-
Continue to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction of 4-Ethoxy-3,5-difluorobenzonitrile using Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 4-Ethoxy-3,5-difluorobenzonitrile (1.0 eq) in ethanol (10-20 volumes) containing 25% aqueous ammonium hydroxide (2 volumes).
-
Add Raney Nickel (5-10% w/w) as a slurry in ethanol.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by GC/LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
References
- CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
-
Process for synthesizing 3,4-difluorobenzonitrile. Eureka | Patsnap. [Link]
- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office. [Link]
-
Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. [Link]
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Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
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Nitrile to Amine - Common Conditions. Organic Synthesis. [Link]
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Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications. [Link]
- EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
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The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
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Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. NIH. [Link]
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How to purify Benzylamine?. Reddit. [Link]
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Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. ACS Publications. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
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reduction of nitriles. Chemguide. [Link]
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Catalytic Hydrodehalogenation Reactions. Thieme. [Link]
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Enhancing the Stability of Ethanol/Water Separation in MFI Zeolite Membranes via PDMS Coating. ACS Publications. [Link]
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Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. ACS Publications. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed Central. [Link]
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Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
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Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]
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Oxidation and Reduction Reactions. Organic Chemistry. [Link]
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Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. [Link]
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Chem 115. Andrew G Myers Research Group. [Link]
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How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. ResearchGate. [Link]
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Hydrogenolysis and Selective Reduction (Dehalogenation). Wordpress. [Link]
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09ArCN-mwave_192.docx. Chem.UCLA. [Link]
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Reactions of Nitriles. Chemistry Steps. [Link]
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Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
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Reductive Amination. Chemistry Steps. [Link]
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Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]
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Reduction of nitriles to amines using LiAlH4. YouTube. [Link]
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Reactions and Mechanisms. Master Organic Chemistry. [Link]
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Reactivity of Nitriles. Chemistry LibreTexts. [Link]
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Write reaction showing conversion of Benzonitrile into benzoic acid.... Filo. [Link]
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Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]
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Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
Sources
Challenges in the purification of 4-Ethoxy-3,5-difluorobenzylamine products
Technical Support Center: Purification of 4-Ethoxy-3,5-difluorobenzylamine
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated intermediate. The presence of both electron-withdrawing fluorine atoms and an electron-donating ethoxy group, in addition to the basic amino group, presents a unique set of purification challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for synthesizing primary benzylamines is the reductive amination of the corresponding aldehyde.[1] In this case, the primary impurities to anticipate are:
-
Unreacted Starting Material: 4-Ethoxy-3,5-difluorobenzaldehyde.
-
Intermediate Imine: The imine formed between the aldehyde and ammonia.
-
Over-reduction Product: 4-Ethoxy-3,5-difluorobenzyl alcohol, formed from the reduction of the starting aldehyde.
-
Secondary Amine: Bis(4-ethoxy-3,5-difluorobenzyl)amine, which can form if the initially formed primary amine reacts with another molecule of the aldehyde and is subsequently reduced.
Q2: My crude product is a dark oil. Is this normal?
A2: While the pure amine is expected to be a colorless to pale yellow oil, crude products from reductive aminations can often be dark due to the presence of minor, highly colored byproducts. These can arise from polymerization or degradation of the starting aldehyde or intermediate imine, especially if the reaction was carried out at elevated temperatures for extended periods. The color is not necessarily indicative of low purity of the main product but does suggest that purification is necessary.
Q3: How does the presence of fluorine atoms affect the purification strategy?
A3: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has two main consequences for purification:
-
Reduced Basicity: The fluorine atoms decrease the pKa of the benzylamine compared to its non-fluorinated analog.[2][3] This means that during an acidic wash (acid-base extraction), a lower pH may be required to fully protonate and dissolve the amine in the aqueous layer.
-
Altered Polarity: Fluorine substitution can influence the molecule's interaction with chromatographic stationary phases. While often increasing polarity, the effect can be complex.[4]
Q4: Can I purify this compound by distillation without prior purification?
A4: Direct distillation of the crude product is generally not recommended. Non-volatile impurities and baseline material can decompose upon heating, leading to co-distillation of degradation products and a lower overall yield. It is best practice to first perform a liquid-liquid extraction to remove the bulk of the non-basic impurities.[5]
Troubleshooting Guides
This section is organized by common experimental observations and provides step-by-step solutions.
Issue 1: Low Recovery After Acid-Base Extraction
Observation: After performing an acid wash (e.g., with 1M HCl) to extract the amine into the aqueous phase, followed by basification and re-extraction into an organic solvent, the yield of the purified amine is significantly lower than expected.
Root Cause Analysis:
-
Incomplete Protonation: Due to the reduced basicity caused by the fluorine atoms, the pH of the aqueous solution during the acid wash may not have been low enough to fully protonate the amine, leaving a significant portion in the organic layer.
-
Emulsion Formation: The presence of impurities can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.
-
Incomplete Re-extraction: After basifying the aqueous layer, the amine may not have been fully extracted back into the organic solvent.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low recovery in acid-base extraction.
Experimental Protocol: Optimized Acid-Base Extraction
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Extract with 1M HCl. Monitor the pH of the aqueous layer after each extraction and ensure it is below 2. Perform at least two extractions.
-
Combine the acidic aqueous layers. Wash this combined layer once with DCM or EtOAc to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add 50% w/v NaOH solution with vigorous stirring until the pH is greater than 12.
-
Extract the liberated amine with DCM or EtOAc (at least three times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Product Co-elutes with Impurities During Column Chromatography
Observation: During flash column chromatography on silica gel, the desired product cannot be separated from a closely-eluting impurity.
Root Cause Analysis:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve differential migration of the product and impurity.
-
Product Degradation on Silica: Some benzylamines can be unstable on acidic silica gel, leading to streaking and the appearance of new spots on TLC.[6]
-
Overloading the Column: Applying too much crude product relative to the amount of stationary phase will result in poor separation.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Scientific Rationale |
| Stationary Phase | If streaking is observed, consider using deactivated silica gel (pre-treated with a triethylamine solution) or switching to a less acidic stationary phase like alumina. | Deactivating the silica gel neutralizes acidic sites that can cause degradation or strong, irreversible binding of the basic amine.[7] |
| Eluent System | A common starting point is a gradient of ethyl acetate in hexanes. If separation is poor, add a small amount (0.5-1%) of triethylamine to the eluent system. For more polar impurities, a methanol/DCM system may be effective. | The addition of a basic modifier like triethylamine can improve peak shape and reduce tailing by competing with the product for binding to the active sites on the silica gel. |
| TLC Analysis | Before running a column, carefully optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for the product. Use UV visualization and a potassium permanganate or p-anisaldehyde stain to ensure all spots are being visualized.[8][9] | A well-chosen TLC solvent system is crucial for predicting the success of a column separation. Different stains can reveal impurities that are not UV-active. |
| Column Loading | As a rule of thumb, do not load more than 1g of crude material per 100g of silica gel. | Overloading the column exceeds its separation capacity, leading to broad bands and co-elution of components. |
Issue 3: Difficulty in Achieving Final Purity (>99%)
Observation: After initial purification, residual impurities remain that are difficult to remove by chromatography or extraction.
Root Cause Analysis:
-
Structurally Similar Impurities: Impurities with very similar polarity and functional groups to the product will be challenging to separate by standard methods.
-
Thermal Instability: The product may be degrading during vacuum distillation if the temperature is too high.
Advanced Purification Strategies:
-
Crystallization as a Hydrochloride Salt:
-
Principle: Converting the basic amine to its hydrochloride salt dramatically changes its physical properties, often making it a crystalline solid that is insoluble in many organic solvents. Impurities that do not form salts or have different solubility profiles can be removed.
-
Protocol:
-
Dissolve the partially purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.
-
If a precipitate forms, cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
The purified salt can be used directly or the free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting into an organic solvent.
-
-
-
Fractional Vacuum Distillation:
-
Principle: For liquid impurities with boiling points close to the product, a fractional distillation under vacuum can provide the necessary separation efficiency.[10][11]
-
Setup: Use a distillation apparatus with a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser.
-
Procedure:
-
Ensure the system is under a stable, high vacuum.
-
Heat the distillation flask slowly and evenly using an oil bath.
-
Collect a small forerun fraction, which will contain any lower-boiling impurities.
-
Carefully collect the main fraction over a narrow temperature range.
-
Leave a small amount of residue in the distillation flask to avoid distilling high-boiling impurities.
-
-
Purity Analysis Workflow:
Caption: Workflow for the final purity analysis of this compound.
References
-
PubChem. (n.d.). 3,5-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- Silverman, R. B., & Holladay, M. W. (2014). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Bioorganic & Medicinal Chemistry, 22(1), 348-354.
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LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Tse, Y. H., & Balaraman, K. (2012). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer.
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University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Benzylic C(sp3)–H fluorination. National Library of Medicine. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
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Biochain. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]
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MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II). Retrieved from [Link]
- Unknown Source. (n.d.).
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- Google Patents. (n.d.). Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
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Wiley Online Library. (n.d.). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. Retrieved from [Link]
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PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
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Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Unknown Source. (n.d.). TLC stains.
- ACS. (2025).
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Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
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ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
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RSC Publishing. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]
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ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Ethoxy-3,5-difluorobenzylamine Quantification
This guide provides a comprehensive comparison of three prevalent analytical techniques for the quantification of 4-Ethoxy-3,5-difluorobenzylamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical intermediate in the synthesis of various pharmaceutical compounds, the precise and accurate quantification of this compound is fundamental to ensuring the quality, safety, and efficacy of the final drug product. The performance of these methods is evaluated based on the validation parameters outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The selection of an appropriate analytical method is a pivotal decision in the drug development process, directly impacting data reliability and regulatory compliance. This document serves to guide researchers, scientists, and drug development professionals in making an informed choice based on the specific requirements of their application, be it routine quality control, impurity profiling, or trace-level analysis in complex matrices.
Regulatory Framework: The Imperative of Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] Regulatory bodies worldwide, including the ICH, FDA, and EMA, have established comprehensive guidelines to ensure the reliability and consistency of analytical data.[1][2][3] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring that the generated data is accurate, precise, and reproducible. The core validation characteristics that will be considered for each method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for the quantification of this compound hinges on a balance of performance characteristics. The following sections delve into the principles, advantages, and limitations of HPLC-UV, GC-MS, and LC-MS/MS for this specific application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its robustness and versatility. For a molecule like this compound, which possesses a chromophore in its aromatic ring, UV detection is a straightforward and effective means of quantification.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated analyte then passes through a UV detector, which measures the absorbance of light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.
-
Causality in Experimental Choices: A reversed-phase C18 column is a logical starting point for method development due to the moderate polarity of the analyte. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve a suitable retention time and peak shape. The pH of the mobile phase is a critical parameter to control the ionization state of the primary amine, thereby influencing its retention.
-
Advantages:
-
Robustness and Reliability: HPLC-UV methods are generally rugged and provide consistent results, making them ideal for routine quality control environments.
-
Cost-Effectiveness: The instrumentation and consumables are relatively inexpensive compared to mass spectrometry-based methods.
-
Ease of Use: The technique is well-established, and trained analysts can readily perform the analysis.
-
-
Limitations:
-
Moderate Sensitivity: While adequate for assay and purity determinations, HPLC-UV may lack the sensitivity required for trace-level impurity analysis.
-
Potential for Interference: In complex matrices, co-eluting impurities that also absorb at the analytical wavelength can interfere with the quantification, impacting the method's specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the primary amine and potential for hydrogen bonding in this compound can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is often a necessary step to enhance its volatility and thermal stability.[6][7]
-
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Causality in Experimental Choices: Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent can be employed to replace the active hydrogens on the amine group, thereby reducing its polarity and increasing its volatility.[6] The choice of a non-polar capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase, is appropriate for the separation of the derivatized analyte.
-
Advantages:
-
Excellent Specificity: The mass spectrometer provides a high degree of certainty in the identification of the analyte, even in the presence of co-eluting compounds.
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
-
Limitations:
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and increase analysis time.[6]
-
Thermal Stability: Even with derivatization, the thermal stability of the analyte must be considered to prevent degradation in the injector.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the derivatization reaction or the chromatographic separation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[8][9]
-
Principle of Operation: Similar to HPLC, the analyte is first separated chromatographically. It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
-
Causality in Experimental Choices: The use of ESI in positive ion mode is expected to be efficient for the protonation of the primary amine in this compound. The optimization of the mobile phase, including the use of volatile buffers and organic modifiers, is crucial for achieving good chromatographic separation and efficient ionization. The selection of precursor and product ion transitions is a key step in method development to ensure specificity and maximize sensitivity.
-
Advantages:
-
Exceptional Sensitivity and Selectivity: LC-MS/MS can achieve very low limits of detection and quantification, making it ideal for the analysis of trace impurities or for bioanalytical applications.[8][9]
-
High Throughput: With modern instrumentation, LC-MS/MS methods can be very rapid.
-
Versatility: The technique can be applied to a wide range of analytes in various matrices.
-
-
Limitations:
-
High Cost: The instrumentation is significantly more expensive than HPLC-UV or GC-MS systems.
-
Matrix Effects: Ion suppression or enhancement from matrix components can affect the accuracy and precision of the quantification, often necessitating the use of an internal standard.
-
Complexity: Method development and operation require a higher level of expertise.
-
Quantitative Performance Comparison
The following table summarizes the anticipated performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on typical validation data for similar aromatic amines and halogenated compounds. It is important to note that these are estimated values, and the actual performance will depend on the specific instrumentation, method parameters, and sample matrix.
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL | 0.3 - 3 ng/mL | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Specificity | Good | Excellent | Excellent |
| Robustness | High | Moderate | High |
Experimental Protocols
The following are proposed starting points for method development and validation. Optimization will be necessary for specific sample matrices and instrumentation.
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol outlines a robust method suitable for the assay and purity determination of this compound.
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A) 0.1% Trifluoroacetic acid in Water; B) Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 Water:Acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.
The validation will follow the ICH guidelines, focusing on linearity, accuracy, precision, specificity, LOD, LOQ, and robustness.[10]
Caption: HPLC-UV Experimental Workflow.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the specific and sensitive quantification of this compound, incorporating a necessary derivatization step.
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: 5% Phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500 or Selected Ion Monitoring (SIM).
-
Standard Stock Solution (1 mg/mL): Prepare as in the HPLC method, using a volatile solvent like ethyl acetate.
-
Calibration Standards: Prepare serial dilutions in ethyl acetate.
-
Derivatization: To 100 µL of each standard or sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap tightly and heat at 70 °C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
The validation will follow ICH guidelines, with particular attention to the consistency and completeness of the derivatization reaction.
Caption: GC-MS with Derivatization Workflow.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace-level analysis.
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: A) 0.1% Formic acid in Water; B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z 188 -> 171 (loss of NH3).
-
Standard Stock Solution (100 µg/mL): Prepare in a suitable solvent like methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1 - 100 ng/mL). The use of a stable isotope-labeled internal standard is highly recommended for optimal accuracy and precision.
-
Sample Preparation: Dilute the sample to a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
The validation will follow the ICH guidelines, with a focus on demonstrating the superior sensitivity and selectivity of the method.[10]
Caption: LC-MS/MS Experimental Workflow.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine quality control and assay of the bulk drug substance and formulated product.
-
GC-MS offers excellent specificity and is well-suited for the analysis of volatile impurities, provided that a consistent and efficient derivatization procedure is developed and validated.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis in complex sample matrices, such as in bioanalytical studies or for the determination of genotoxic impurities.
Ultimately, the responsibility lies with the analytical scientist to develop, validate, and implement the most appropriate method that ensures the quality and safety of the final pharmaceutical product, in strict adherence to global regulatory standards.
References
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Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. PubMed. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. [Link]
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Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent. [Link]
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A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. PubMed. [Link]
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Benzylamine,;, for GC derivati. SLS Ireland. [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
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Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]
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- 10. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in 4-Ethoxy-3,5-difluorobenzylamine
This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of impurities in 4-Ethoxy-3,5-difluorobenzylamine. As a novel pharmaceutical intermediate, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, offering a comparative analysis of key analytical techniques. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances.[1][2]
Part 1: Establishing the Impurity Landscape: A Hypothesis-Driven Approach
A robust characterization strategy begins not in the lab, but with a thorough understanding of the molecule's chemical journey. By postulating its synthesis and degradation pathways, we can predict the likely impurities, transforming our analytical task from a blind search into a targeted investigation.
Postulated Synthetic Pathway and Process-Related Impurities
While numerous synthetic routes to fluorinated benzylamines exist, a common approach for a molecule like this compound would likely involve the key steps shown below. Each step is a potential source of process-related impurities, including unreacted starting materials, intermediates, and by-products.
Based on this pathway, we can anticipate the following process-related impurities:
-
Starting Materials:
-
3,5-Difluorophenol: Incomplete etherification would lead to its presence in the final product.
-
1-Ethoxy-3,5-difluorobenzene: The key intermediate; its carryover is highly probable if the halomethylation step is not driven to completion.
-
-
Intermediates:
-
4-Ethoxy-3,5-difluoro-benzylhalide: A reactive intermediate that could persist if the final amination step is inefficient.
-
-
By-products:
-
Positional Isomers: Isomers such as 2-Ethoxy-3,5-difluorobenzylamine could form during the halomethylation step if regioselectivity is not perfectly controlled.
-
Dimerization Products: Self-reaction of the benzylhalide intermediate could lead to the formation of dibenzyl ether-type impurities.
-
Over-alkylation Products: Reaction of the final primary amine with the benzylhalide intermediate could form a secondary amine impurity.
-
Potential Degradation Pathways
Forced degradation studies, conducted under stressed conditions as mandated by ICH Q1A, are essential to identify potential degradation products that could form during storage and handling.[3] The structure of this compound suggests several vulnerabilities:
-
Oxidation: The primary amine is susceptible to oxidation, potentially forming the corresponding imine, oxime, or nitroso derivatives. The benzylic carbon and the ethoxy group are also potential sites of oxidative attack, which could lead to the formation of 4-ethoxy-3,5-difluorobenzaldehyde or cleavage of the ether bond to form a phenol.[4][5]
-
Photolysis: Aromatic amines can be light-sensitive. Photolytic stress may induce complex free-radical-mediated reactions, leading to colored degradants or polymeric impurities.
-
Hydrolysis: While generally stable, extreme pH conditions during formulation or processing could potentially stress the ether linkage.
Part 2: A Comparative Guide to Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling. An orthogonal approach, using methods with different separation and detection principles, is crucial for a complete and trustworthy characterization.
High-Performance Liquid Chromatography (HPLC): The Foundational Technique
Rationale: HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6] For this compound and its likely impurities, which are semi-polar and non-volatile, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity, providing excellent resolving power for the parent compound and its structurally similar impurities.
Experimental Protocol (Method Development Starting Point):
-
Column Selection: Begin with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase provides strong hydrophobic retention for the aromatic ring system.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier sharpens peak shape for the basic amine analyte by suppressing silanol interactions on the column and ensuring a consistent ionic state.
-
Mobile Phase B: Acetonitrile. It is a common organic modifier with good UV transparency and elution strength.
-
-
Detector: A Photodiode Array (PDA) detector is essential. It allows for the simultaneous monitoring of multiple wavelengths and the extraction of UV spectra for each peak, which aids in peak tracking and purity assessments. Monitor at a wavelength around 270-280 nm, where the substituted benzene ring is expected to absorb.
-
Gradient Elution: Start with a broad scouting gradient to elute all potential impurities.
-
Time (min) | %B (Acetonitrile)
-
0.0 | 10
-
20.0 | 90
-
25.0 | 90
-
25.1 | 10
-
30.0 | 10
-
-
-
Optimization: Based on the results of the scouting run, adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.
Trustworthiness Check: The specificity of an HPLC method is validated through forced degradation studies. The method is considered "stability-indicating" if it can resolve the main drug peak from all degradation products and process-related impurities formed under stress conditions.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Orthogonal Approach
Rationale: GC offers a completely different separation mechanism based on volatility and polarity, making it an excellent orthogonal technique to HPLC.[6] It is particularly well-suited for identifying volatile or semi-volatile impurities that may not be well-retained in RP-HPLC, such as residual starting materials or low molecular weight by-products. However, primary amines like our target molecule can exhibit poor peak shape due to their polarity and interaction with the GC column.[9]
Method 1: Direct Injection on a Base-Deactivated Column
-
Causality: To mitigate peak tailing, a specialized base-deactivated column (e.g., a "WAX" or a column treated with potassium hydroxide) is used.[9] This neutralizes acidic sites on the column surface that would otherwise interact with the basic amine.
-
Protocol:
-
Column: DB-WAX or similar polar, base-deactivated column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Detector: Mass Spectrometer (MS) in full scan mode (e.g., m/z 40-450) for initial identification, followed by Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Method 2: Derivatization Prior to Analysis
-
Causality: An alternative strategy is to chemically modify the amine to make it less polar and more volatile. Derivatization with an agent like trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the amine with a non-polar group, dramatically improving peak shape and chromatographic performance on standard non-polar columns (e.g., DB-5ms).
-
Advantage: This approach can often provide lower detection limits compared to direct injection.
Structural Elucidation: NMR and High-Resolution Mass Spectrometry (HRMS)
Rationale: While chromatographic techniques can separate and quantify impurities, they do not, on their own, provide definitive structural information. For unknown impurities present above the ICH identification threshold (typically ≥0.10%), structural elucidation is mandatory.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer provides molecular weight information for each impurity peak in real-time. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental composition of an impurity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination.[6] After an impurity is detected and its molecular formula is proposed by HRMS, it must be isolated, typically using preparative HPLC. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are then performed on the isolated impurity to map out its complete chemical structure.
Part 3: Integrated Characterization Workflow
The following workflow illustrates how these techniques are integrated to provide a comprehensive and self-validating characterization of impurities.
Data Presentation: A Comparative Summary
The following table presents hypothetical data to illustrate how the performance of HPLC and GC-MS could be compared for a set of postulated impurities. This data would be generated during method validation to demonstrate the suitability of the chosen analytical techniques.
| Impurity | Postulated Source | Technique | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Resolution (Rs) from Main Peak | Rationale for Technique Choice |
| This compound | API | HPLC-PDA | 12.5 | - | - | Main component analysis |
| 3,5-Difluorophenol | Starting Material | HPLC-PDA | 8.2 | 0.05 | > 10 | Polar; well-retained and resolved by RP-HPLC. |
| 1-Ethoxy-3,5-difluorobenzene | Intermediate | GC-MS | 6.5 | 0.02 | N/A | More volatile and less polar than API; ideal for GC. |
| 4-Ethoxy-3,5-difluoro-benzylhalide | Intermediate | HPLC-PDA | 14.1 | 0.10 | 2.5 | Reactive; best analyzed by less harsh HPLC conditions. |
| 4-Ethoxy-3,5-difluorobenzaldehyde | Degradant (Oxidative) | HPLC-PDA | 11.8 | 0.08 | 1.8 | Structurally similar to API; requires optimized HPLC gradient. |
| Secondary Amine Dimer | By-product | HPLC-PDA | 18.5 | 0.15 | > 10 | High MW, strongly retained by HPLC. Too non-volatile for GC. |
Conclusion
The characterization of impurities in a new chemical entity like this compound is a multi-faceted process that demands a scientifically rigorous and integrated analytical strategy. It begins with a hypothesis of what impurities might be present based on synthesis and stability, followed by the development of robust, orthogonal analytical methods—primarily HPLC and GC-MS—for detection and quantification. For any unknown impurity exceeding regulatory thresholds, a definitive structural elucidation using hyphenated techniques like LC-HRMS and spectroscopic methods such as NMR is non-negotiable. By following this comprehensive, evidence-based approach, researchers and drug developers can ensure the purity, safety, and quality of the substance, paving the way for its successful application in pharmaceutical development.
References
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- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
- The synthetic method of 2,4 difluoro benzene methanamines - Google P
-
The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. [Link]
-
Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin using Hyphenated Analytical Techniques - ResearchGate. [Link]
-
HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed. [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) - European Medicines Agency. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [Link]
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Fluorescamine : Characteristics, Scope and Applications - Chula Digital Collections. [Link]
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Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151 - PMC - NIH. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. [Link]
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The metabolic pathways of degrading p-nitrophenol and butyl benzyl... - ResearchGate. [Link]
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Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate - ResearchGate. [Link]
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Progress in Continuous-flow Oxidation of Aromatic Hydrocarbons - Thieme Connect. [Link]
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Forced Degradation Studies - SciSpace. [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector - Waters. [Link]
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Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in fish samples - Global NEST Journal. [Link]
-
Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - ResearchGate. [Link]
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Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges - Agilent. [Link]
-
Amines Analysis by Packed Column GC - LabRulez GCMS. [Link]
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. [Link]
-
2,4-Difluorobenzylamine | C7H7F2N - PubChem. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. [Link]
-
Anaerobic degradation of ethylbenzene and other aromatic hydrocarbons by new denitrifying bacteria - PubMed. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks. [Link]
-
Guideline for Impurities in New Active Pharmaceutical Ingredient - The Gambia Medicines Control Agency. [Link]
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Safety Operating Guide
Navigating the Handling of 4-Ethoxy-3,5-difluorobenzylamine: A Guide to Personal Protective Equipment and Safe Disposal
For Immediate Reference: In the event of exposure, immediately flush affected areas with copious amounts of water for at least 15 minutes and seek urgent medical attention.[1] Contaminated clothing must be removed and laundered before reuse.[2][3]
The effective and safe handling of specialized chemical reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for 4-Ethoxy-3,5-difluorobenzylamine, a novel building block with potential applications in medicinal chemistry. As a Senior Application Scientist, my aim is to equip you with the knowledge to work safely and efficiently, mitigating risks and ensuring the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
While specific toxicological data for this compound is not extensively available, its structure—a fluorinated aromatic amine—necessitates a cautious approach. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks, including carcinogenicity.[4] The presence of fluorine atoms can also influence the compound's reactivity and metabolic pathways. Therefore, the following guidance is based on a conservative assessment of the potential hazards, drawing parallels from structurally similar compounds such as 2,4-difluorobenzylamine and 3,5-difluorobenzylamine.[5][6] These related compounds are classified as corrosive and can cause severe skin burns and eye damage.[5]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[7][8] | Provides a robust barrier against a broad range of chemicals.[8] Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8][9] | Goggles provide a seal around the eyes to protect against splashes.[8] A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[8][9] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing.[8] | Protects the skin from accidental spills and splashes. Flame-resistant material is a prudent precaution when working with any chemical. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[1][2] | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols. |
Procedural Guidance for Safe Handling
Adherence to a strict operational protocol is as critical as the PPE itself. The following step-by-step process ensures a controlled and safe handling environment.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.
In-Depth Look at Glove Selection
While nitrile gloves are a good general-purpose choice, for prolonged or high-exposure tasks, consulting a glove compatibility chart is recommended.[7] Butyl rubber or Viton® gloves may offer superior protection against certain aromatic compounds.[7] Always inspect gloves for any signs of degradation or perforation before use.
Spill Management and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
Small Spills (inside a fume hood):
-
Alert colleagues in the immediate vicinity.
-
Absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a designated, labeled waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team immediately.
-
Restrict access to the affected area.
-
Provide the Safety Data Sheet (SDS) for a similar compound (e.g., 2,4-difluorobenzylamine) to the emergency responders.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.[4]
Waste Segregation and Collection
Caption: A clear guide for the segregation of waste generated from handling this compound.
Key Disposal Principles:
-
Never dispose of this compound down the drain.[5]
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
For waste containing fluoride, specialized disposal procedures may be required to prevent environmental contamination.[10]
By integrating these safety protocols and disposal plans into your daily laboratory operations, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.
References
-
Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
VSBIT. (n.d.). Safety Reference. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. hsa.ie [hsa.ie]
- 10. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
